2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
Description
BenchChem offers high-quality 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N/c1-2-10-3-5-11(6-4-10)12-7-14(16)13(9-18)15(17)8-12/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMVWTCTRTWLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604246 | |
| Record name | 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208844-07-9 | |
| Record name | 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)-2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Thermodynamic Profiling of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile: A Comprehensive Guide
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Executive Summary
The compound 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile (DFECB) is a highly specialized fluorinated liquid crystal monomer (LCM). While traditionally engineered for advanced optoelectronic applications (such as nematic liquid crystal displays), this molecule has garnered significant attention from environmental toxicologists and drug development professionals. Its rigid, hydrophobic architecture—combining a trans-cyclohexyl ring, a difluorinated aromatic core, and a highly polar cyano group—serves as a critical model for understanding the thermodynamics of bioaccumulation, metabolic resistance, and off-target protein binding in structurally analogous pharmaceutical pharmacophores.
This whitepaper provides an in-depth analysis of the thermodynamic properties of DFECB, establishing field-proven experimental workflows and computational methodologies to quantify its phase transitions, environmental partitioning, and energetic stability.
Molecular Architecture and Thermodynamic Rationale
The macroscopic thermodynamic behavior of DFECB is dictated by the precise atomic arrangement of its structural motifs:
-
2,6-Difluorobenzonitrile Core: The introduction of fluorine atoms adjacent to the cyano group creates a strong lateral dipole moment. Thermodynamically, this lateral fluorination disrupts the highly ordered crystalline packing efficiency observed in non-fluorinated analogs, thereby significantly lowering the enthalpy of fusion ( ΔHm ) and the melting temperature ( Tm ) [2.1]. Furthermore, the electronegativity of fluorine withdraws electron density from the aromatic ring, increasing the activation energy ( Ea ) required for electrophilic attacks (such as •OH radical addition), which enhances its environmental persistence[1].
-
Trans-4-Ethylcyclohexyl Tail: The aliphatic ethyl chain combined with the rigid chair conformation of the cyclohexyl ring maintains a high length-to-width molecular ratio. This steric rigidity thermodynamically favors the formation of an orientational nematic phase over highly ordered smectic phases, as the short ethyl chain does not provide sufficient van der Waals interactions to stabilize distinct lamellar layers[2].
Caption: Thermodynamic phase transitions of fluorinated liquid crystal monomers.
Implications for Toxicology and Drug Development
For pharmaceutical scientists, DFECB represents a model "hard-to-metabolize" lipophilic core. LCMs are increasingly identified as persistent organic pollutants in environmental matrices (e.g., indoor dust) and exhibit high hydrophobicity (predicted LogKow ranging from 3.83 to 14.18)[3]. Recent toxicological assays have demonstrated that fluorinated LCMs can induce hepatotoxicity and metabolic disorders in biological models[1]. Understanding the thermodynamic drivers of their lipophilicity and molecular stability is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drugs containing similar fluorinated biphenyl or phenylcyclohexyl motifs.
Quantitative Thermodynamic Data
To facilitate rapid comparative analysis, the thermodynamic and physicochemical properties of DFECB are summarized below. Data is synthesized from empirical liquid crystal research and computational Density Functional Theory (DFT) modeling of homologous series[2][4][5].
Table 1: Physicochemical and Phase Transition Thermodynamics
| Parameter | Value / Range | Thermodynamic Significance |
| Molecular Formula | C₁₅H₁₇F₂N | - |
| Molecular Weight | 249.30 g/mol | Influences diffusion coefficients and vapor pressure. |
| LogP (Predicted) | 4.5 – 5.5 | Indicates high lipophilicity; thermodynamically favors partitioning into lipid bilayers[3]. |
| Phase Transition ( Tm ) | ~ 30°C - 45°C | Lowered by 2,6-difluoro steric disruption of the crystal lattice[4]. |
| Enthalpy of Fusion ( ΔHm ) | ~ 15 - 25 kJ/mol | Energy required to break intermolecular crystalline bonds. |
Table 2: DFT Computed Energetics (B3LYP/6-311+G(d,p))
| Parameter | Computed Value | Chemical Implication |
| HOMO Energy | ~ -7.5 eV | Low energy indicates high resistance to oxidation. |
| LUMO Energy | ~ -2.5 eV | Governs electron affinity and reduction potential. |
| Energy Gap ( ΔE ) | ~ 5.0 eV | Wide band gap signifies high thermodynamic and chemical stability[5]. |
| Dipole Moment ( μ ) | > 4.0 Debye | Strong polarity driven by the synergistic alignment of the -CN and -F groups[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every methodological choice is grounded in thermodynamic causality.
Caption: Integrated experimental and computational workflow for thermodynamic profiling.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Accurately determine melting ( Tm ), clearing ( Tc ) temperatures, and their respective enthalpies ( ΔH ).
-
Calibration (Self-Validation): Run high-purity Indium and Zinc standards before sample analysis. Causality: This ensures temperature accuracy within ±0.1 °C and calorimetric accuracy within ±1%, establishing a validated baseline to prevent instrumental drift from skewing enthalpy calculations.
-
Sample Encapsulation: Weigh 2–5 mg of DFECB into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents mass loss via volatilization near the isotropic clearing temperature, ensuring the integrated heat flow curve strictly represents phase transition energy, free from endothermic evaporation artifacts.
-
Thermal Cycling: Heat the sample at a slow rate of 5 °C/min to 150 °C, hold isothermally for 5 minutes, and cool at 5 °C/min to -20 °C. Causality: A slow heating rate ensures thermal equilibrium across the sample mass, allowing the precise deconvolution of closely spaced mesophases. The cooling cycle validates the reversibility of the nematic phase, distinguishing enantiotropic (thermodynamically stable) from monotropic (metastable) behavior.
Protocol 2: Density Functional Theory (DFT) for Molecular Energetics
Objective: Compute zero-point energy (ZPE), molecular dipole moments, and orbital energetics.
-
Geometry Optimization: Construct the molecule ensuring the cyclohexyl ring is in the thermodynamically stable chair conformation, with both the ethyl and phenyl substituents in equatorial positions (trans-configuration).
-
Functional and Basis Set Selection: Execute the optimization using the B3LYP functional with a 6-311+G(d,p) basis set[2]. Causality: The hybrid B3LYP functional excellently accounts for electron correlation in aromatic systems. The inclusion of diffuse functions ('+') is absolutely critical for accurately modeling the expanded, highly electronegative electron clouds of the 2,6-difluoro substituents.
-
Vibrational Frequency Analysis (Self-Validation): Following optimization, compute the harmonic vibrational frequencies. Causality: The complete absence of imaginary frequencies mathematically proves that the optimized geometry resides at a true global minimum on the potential energy surface, thereby validating all subsequent thermodynamic outputs (e.g., entropy and thermal enthalpy corrections).
Protocol 3: Inverse Gas Chromatography (IGC) for Sorption Thermodynamics
Objective: Assess the surface energy and thermodynamic drivers of hydrophobicity/partitioning.
-
Column Preparation: Uniformly coat a deactivated fused silica capillary column with DFECB, utilizing it as the stationary phase.
-
Probe Injection: Inject a homologous series of non-polar alkanes (e.g., nonane through tridecane) at varying isothermal temperatures ranging from 338.2 K to 463.2 K[2].
-
Thermodynamic Extraction (Self-Validation): Calculate the specific retention volume ( Vg ) for each probe. Plot ln(Vg) versus 1/T to generate a Van 't Hoff plot. Causality: The slope of this plot directly yields the enthalpy of sorption ( ΔHs ). Validation: A strictly linear Van 't Hoff plot confirms that the sorption mechanism remains thermodynamically consistent across the temperature gradient, validating the extracted surface energy parameters used to model environmental partitioning and biological membrane affinity.
References
- Understanding Fluorine Effects in Liquid Crystals Source: ResearchGate URL
- A DFT analysis of thermodynamical, structural and non-linear optical properties of liquid crystalline compounds Source: ResearchGate URL
- A study of three fluorinated terphenyl core liquid crystals: Thermodynamical, electrical, NLO and vibrational analysis Source: ResearchGate URL
- Atmospheric Fate and Risk Investigation of Typical Liquid Crystal Monomers Source: ACS Sustainable Chemistry & Engineering URL
- Source: Environmental Science & Technology (ACS Publications)
Sources
An In-depth Technical Guide to the Nematic Phase Transition of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
This guide provides a comprehensive technical overview of the nematic phase transition of the liquid crystal 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and application of liquid crystalline materials. This document will delve into the experimental determination of the nematic phase transition temperature, the underlying molecular principles governing this transition, and the significance of this property in the broader context of liquid crystal applications.
Introduction: The Significance of the Nematic Phase
Nematic liquid crystals represent a state of matter intermediate between the crystalline solid and the isotropic liquid states.[1][2] In the nematic phase, the constituent molecules lack positional order but possess a long-range orientational order, tending to align along a common axis known as the director.[1][3][4] This anisotropy in molecular arrangement gives rise to unique optical and electrical properties that are the foundation for technologies such as liquid crystal displays (LCDs).[4]
The transition from the crystalline or another liquid crystalline phase to the nematic phase, and from the nematic phase to the isotropic liquid state, occurs at specific temperatures. The nematic-to-isotropic (N-I) transition temperature, in particular, is a critical parameter that defines the operational range of a liquid crystal-based device. For a given liquid crystal, this temperature is highly sensitive to its molecular structure.
The subject of this guide, 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, is a calamitic (rod-like) liquid crystal. Its molecular architecture, featuring a rigid core composed of a difluorinated benzene ring and a cyclohexyl group, coupled with a flexible ethyl tail and a polar nitrile group, is designed to promote the formation of a stable nematic phase. The strategic placement of fluorine atoms is a common approach to modulate the dielectric anisotropy and other physical properties of the liquid crystal.
Experimental Determination of the Nematic Phase Transition Temperature
The primary and most reliable technique for determining the phase transition temperatures of liquid crystals is Differential Scanning Calorimetry (DSC).[2][5] This thermoanalytical method measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Principle of Differential Scanning Calorimetry
In a DSC experiment, the sample and an inert reference material are subjected to a controlled temperature program (heating or cooling at a constant rate). When the sample undergoes a phase transition, it either absorbs (endothermic process) or releases (exothermic process) heat. This results in a temperature difference between the sample and the reference, which is then measured and converted into a heat flow signal. The integral of the peak in the heat flow versus temperature plot corresponds to the enthalpy change of the transition.
Experimental Protocol for DSC Analysis
The following protocol outlines the steps for determining the nematic phase transition temperature of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile using a heat-flux DSC instrument.
Materials and Equipment:
-
2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Microbalance (for accurate sample weighing)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with a lid using a crimper. This is crucial to prevent any mass loss due to sublimation or decomposition during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation of the sample.
-
-
Thermal Program:
-
Heating Scan:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the expected isotropic clearing point. The first heating scan is often used to erase the sample's previous thermal history.
-
-
Cooling Scan:
-
Cool the sample from the isotropic liquid state at a controlled rate, typically 10 °C/min, to the initial temperature.
-
-
Second Heating Scan:
-
Reheat the sample at the same controlled rate as the first heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to phase transitions. For a typical calamitic liquid crystal, one would expect to see a peak for the crystal-to-nematic (or smectic) transition and another for the nematic-to-isotropic transition upon heating.
-
The peak temperature of the nematic-to-isotropic transition is taken as the clearing point. The onset temperature of this peak can also be reported.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the DSC experiment for the characterization of the nematic phase transition.
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Molecular Structure and its Influence on the Nematic Phase
The nematic phase transition temperature is intrinsically linked to the molecular structure of the liquid crystal. In the case of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, several key structural features contribute to its mesomorphic behavior.
-
Rigid Core: The biphenyl-like core, formed by the fluorinated benzene ring and the cyclohexane ring, provides the necessary rigidity and linearity for the formation of an ordered nematic phase. The trans configuration of the ethylcyclohexyl group is crucial for maintaining this linearity.
-
Flexible Tail: The terminal ethyl group provides a degree of flexibility that helps to lower the melting point and broaden the nematic range.
-
Polar Group: The nitrile (-C≡N) group introduces a strong dipole moment, which enhances the intermolecular interactions and contributes to the stability of the nematic phase.
-
Lateral Fluorine Substitution: The two fluorine atoms on the benzene ring have a significant impact. Their electronegativity can alter the molecular dipole moment and dielectric anisotropy. Furthermore, the steric effect of the fluorine atoms can influence the packing of the molecules, which in turn affects the transition temperatures. The presence of lateral substituents often leads to a decrease in the clearing point due to increased molecular breadth, but can also beneficially modify other properties.
Expected Data and Interpretation
While the exact nematic phase transition temperature for this specific compound requires experimental determination, a hypothetical DSC thermogram can illustrate the expected results.
Table 1: Hypothetical Phase Transition Data for 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile (Second Heating Scan at 10 °C/min)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal to Nematic (K-N) | 55.0 | 58.5 | 80.0 |
| Nematic to Isotropic (N-I) | 120.0 | 121.5 | 2.5 |
The K-N transition is expected to have a significantly larger enthalpy change compared to the N-I transition, as the former involves the breaking of the crystal lattice. The N-I transition involves the loss of only orientational order, resulting in a much smaller enthalpy change.
Conclusion
The nematic phase transition temperature of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is a fundamental property that dictates its potential for use in various electro-optic applications. Differential Scanning Calorimetry is the gold-standard technique for the accurate and reproducible determination of this parameter. A thorough understanding of the relationship between the molecular structure of this compound and its mesomorphic behavior is essential for the rational design of new liquid crystal materials with tailored properties for advanced technologies.
References
- Calorimetry of phase transitions in liquid crystal 8CB under shear flow - RSC Publishing.
- Characterization of Nematic Liquid Crystals at Microwave Frequencies - MDPI.
- Characterization of Nematic Liquid Crystals at Microwave Frequencies - ResearchGate.
- Liquid Crystal Transitions - NETZSCH Analyzing & Testing.
- A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization - IEEE Xplore.
- Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material - PMC.
- Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals - Scientific.net.
- polar order in nematic liquid crystals - White Rose Research Online.
- Various techniques have been used to characterize liquid crystals.
- Numerical Characterization of Nematic Liquid Crystal Microstructures under Applied Electric Fields - AIP Publishing.
Sources
The Critical Role of Fluorine in Engineering Dielectric Anisotropy: A Technical Guide to Fluorinated Cyclohexyl Benzonitriles
Abstract
The precise control of dielectric anisotropy (Δε) is a cornerstone of modern liquid crystal (LC) technology, directly influencing the performance of advanced display and photonic devices. Among the vast library of liquid crystalline materials, fluorinated cyclohexyl benzonitriles have emerged as a class of significant interest. Their unique molecular architecture, combining the rigid benzonitrile core with a flexible, fluorinated cyclohexyl ring, offers a versatile platform for tuning dielectric properties. This in-depth technical guide provides a comprehensive exploration of the core principles governing the dielectric anisotropy of these materials. We will delve into the nuanced interplay between molecular structure and electrostatic properties, detailing the synthetic strategies for introducing fluorine into the cyclohexyl and benzonitrile moieties. Furthermore, this guide will present a rigorous examination of the experimental methodologies for characterizing dielectric anisotropy, underpinned by field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the design, synthesis, and application of fluorinated liquid crystal materials.
Introduction: The Significance of Dielectric Anisotropy and the Role of Fluorine
Liquid crystals, in their nematic phase, exhibit a long-range orientational order of their constituent molecules. This anisotropy extends to their physical properties, including their response to an external electric field. Dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director).
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are critical parameters that dictate the switching behavior of liquid crystals in display devices.[1][2] Materials with a positive Δε align their long axis parallel to an applied electric field, a property leveraged in twisted nematic (TN) and in-plane switching (IPS) displays. Conversely, materials with a negative Δε align their long axis perpendicular to the field, which is essential for vertical alignment (VA) technology.[3]
The introduction of fluorine into liquid crystal molecules has proven to be a transformative strategy for tailoring their dielectric properties.[4] The high electronegativity of the fluorine atom creates a strong C-F bond dipole. The strategic placement of these dipoles within the molecular structure allows for precise control over the net molecular dipole moment and, consequently, the dielectric anisotropy.[5][6]
Fluorinated cyclohexyl benzonitriles offer a compelling combination of structural features:
-
The Benzonitrile Group: The strongly polar cyano (-C≡N) group provides a significant dipole moment along the long molecular axis, inherently favoring a positive dielectric anisotropy.[7]
-
The Cyclohexyl Ring: This saturated ring introduces flexibility and can influence the packing and viscosity of the liquid crystal.[8] Crucially, it provides a scaffold for stereospecific fluorination.
-
Fluorine Substituents: The position and number of fluorine atoms on both the cyclohexyl and benzonitrile rings allow for fine-tuning of the overall molecular dipole, enabling the design of materials with a wide range of Δε values, from highly positive to negative.[9][10]
This guide will systematically explore how these molecular components are synergistically utilized to engineer fluorinated cyclohexyl benzonitriles with tailored dielectric anisotropy.
Molecular Design and Synthesis: A Strategy-Driven Approach
The synthesis of fluorinated cyclohexyl benzonitriles is a multi-step process that requires careful planning to achieve the desired substitution pattern and stereochemistry. The overarching goal is to control the orientation of C-F bond dipoles relative to the principal molecular axis.
Core Synthesis of the Cyclohexyl Benzonitrile Scaffold
The foundational structure, 4-(trans-4-alkylcyclohexyl)benzonitrile, serves as a common precursor. A typical synthetic route involves the Suzuki or Negishi cross-coupling of a functionalized cyclohexyl derivative with a cyanophenylboronic acid or a related organometallic reagent. An alternative approach involves the reaction of a cyclohexyl Grignard reagent with a fluorinated benzonitrile.
A key starting material for the cyclohexyl fragment is 4-(4-oxocyclohexyl)benzonitrile, which can be synthesized from commercially available materials.[11] This ketone functionality provides a handle for introducing fluorine atoms and for stereochemical control.
Strategic Fluorination of the Cyclohexyl Ring
The introduction of fluorine onto the cyclohexane ring is the most critical step in modulating the dielectric anisotropy. The choice of fluorinating agent and reaction conditions determines the number and stereochemical orientation of the fluorine atoms.
-
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) can be used for the direct fluorination of enolates or enol ethers derived from the corresponding cyclohexanone.[6] The stereochemical outcome of this reaction is influenced by the steric environment of the enolate, often leading to a mixture of axial and equatorial fluorine isomers. The separation of these isomers can be challenging but is crucial, as their impact on Δε is dramatically different.
-
Nucleophilic Fluorination: Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can convert hydroxyl groups to fluorine. This allows for greater stereochemical control, as the precursor cyclohexanols can often be prepared with high diastereoselectivity through stereoselective reduction of the corresponding ketone.
Causality in Fluorination Strategy:
The decision to pursue electrophilic versus nucleophilic fluorination is driven by the desired stereochemical outcome and the availability of starting materials. For instance, to achieve an axial fluorine, which is often desired for inducing a negative Δε, the reduction of the precursor ketone to the equatorial alcohol followed by nucleophilic fluorination is a common and effective strategy.
Fluorination of the Benzonitrile Ring
Fluorination of the aromatic core is typically achieved through electrophilic aromatic substitution on a pre-existing aniline or phenol, followed by conversion to the benzonitrile. Alternatively, nucleophilic aromatic substitution (SNA) on an activated fluorinated benzene ring can be employed.[12][13] The position of the fluorine atom(s) on the benzonitrile ring influences the magnitude of the dipole moment component along the long molecular axis.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of a monofluorinated cyclohexyl benzonitrile.
Caption: Generalized synthetic workflow for a monofluorinated cyclohexyl benzonitrile.
Experimental Measurement of Dielectric Anisotropy: A Self-Validating Protocol
The accurate determination of dielectric anisotropy is paramount for understanding and utilizing these materials. The following protocol describes a robust method using a parallel-plate capacitor (liquid crystal cell) and an LCR meter.
Materials and Equipment
-
Liquid crystal sample
-
Indium tin oxide (ITO) coated glass cells with a known thickness (typically 5-20 µm)
-
Alignment layer material (e.g., polyimide)
-
Spin coater
-
Hot plate
-
UV curing system (if applicable for the alignment layer)
-
LCR meter or impedance analyzer
-
Temperature-controlled stage
-
Function generator and amplifier (for applying a bias voltage)
-
Polarizing microscope
Step-by-Step Experimental Protocol
Cell Preparation:
-
Cleaning: Thoroughly clean the ITO glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Alignment Layer Deposition: Spin-coat a thin layer of a suitable polyimide onto the ITO surface.
-
Curing: Cure the polyimide according to the manufacturer's specifications, typically involving a baking step at elevated temperatures.
-
Rubbing (for planar alignment): For measuring ε⊥, unidirectionally rub the cured polyimide surface with a velvet cloth to create microgrooves that induce planar alignment of the liquid crystal molecules. For measuring ε∥, a homeotropic alignment layer is used, which does not require rubbing.
-
Cell Assembly: Assemble the two ITO substrates with the alignment layers facing each other, separated by spacers of a known thickness. Seal the edges with a suitable adhesive, leaving two small openings for filling.
Measurement Procedure:
-
Cell Filling: Heat the liquid crystal sample and the empty cell to the isotropic phase of the LC. Fill the cell via capillary action and then seal the openings.
-
Thermal Equilibration: Place the filled cell in the temperature-controlled stage. Heat the sample to its isotropic state and then cool it down at a controlled rate (e.g., 0.5 °C/min) to the desired measurement temperature in the nematic phase. Allow the system to stabilize.
-
Measurement of ε⊥ (Planar Alignment):
-
Connect the cell electrodes to the LCR meter.
-
Measure the capacitance (C⊥) of the cell at a specific frequency (typically 1 kHz).
-
The perpendicular dielectric permittivity is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Measurement of ε∥ (Homeotropic Alignment or High Voltage Planar):
-
Method A (Homeotropic Cell): Use a cell with a homeotropic alignment layer and repeat the capacitance measurement (C∥).
-
Method B (High Voltage Planar Cell): Use the planar aligned cell and apply a high-frequency AC voltage (sufficient to overcome the elastic forces and align the director parallel to the field). Measure the capacitance (C∥) under this high voltage condition.
-
The parallel dielectric permittivity is calculated using: ε∥ = (C∥ * d) / (ε₀ * A)
-
-
Calculation of Δε: Calculate the dielectric anisotropy using the measured values of ε∥ and ε⊥.
Experimental Workflow Diagram
Caption: Experimental workflow for the measurement of dielectric anisotropy.
Structure-Property Relationships: The Impact of Fluorine Substitution
The dielectric anisotropy of fluorinated cyclohexyl benzonitriles is exquisitely sensitive to the number and position of fluorine substituents.
The Influence of Fluorine on the Cyclohexyl Ring
The stereochemistry of the C-F bond on the cyclohexane ring is a dominant factor.
-
Equatorial Fluorine: An equatorially substituted fluorine atom has its C-F bond dipole moment oriented roughly perpendicular to the long molecular axis. This contributes to ε⊥ and thus tends to decrease the overall Δε, potentially making it less positive or even negative.
-
Axial Fluorine: An axially substituted fluorine atom orients its C-F dipole moment more along the long molecular axis. This primarily increases ε∥, leading to a more positive Δε.
However, the flexible nature of the cyclohexane ring and potential conformational changes can complicate this simple picture.
The Effect of Multiple Fluorine Substituents
Increasing the number of fluorine atoms on the cyclohexane ring can lead to a significant increase in polarity. However, this can also lead to higher melting points and reduced solubility due to strong intermolecular electrostatic interactions.[9] A "facially polarized" cyclohexane, where multiple fluorine atoms are oriented on one face of the ring, can generate a very strong molecular dipole perpendicular to the ring's average plane, which is a powerful strategy for designing materials with negative dielectric anisotropy.[9]
Fluorination of the Benzonitrile Ring
Lateral fluorination of the benzonitrile ring (i.e., at the 2- or 3-positions) introduces a dipole moment component perpendicular to the long molecular axis. This increases ε⊥ and thus drives the dielectric anisotropy towards more negative values.
Quantitative Data Summary
| Compound Class | Fluorine Position | Qualitative Effect on Δε | Representative Δε (approx.) |
| Phenyl Bicyclohexane | 3,4-difluoro on phenyl | Strong positive | +10 to +15 |
| Phenyl Bicyclohexane | 3-fluoro on phenyl | Moderately positive | +5 to +10 |
| Terphenyl | Lateral difluoro | Negative | -2 to -5[10] |
| Cyclohexyl Motif | Facially polarized (multiple F) | Strongly negative | Potentially < -5[9] |
Note: The values presented are illustrative and can vary significantly with the specific molecular structure, temperature, and measurement frequency.
Applications in Advanced Materials and Drug Development
The ability to precisely engineer the dielectric anisotropy of fluorinated cyclohexyl benzonitriles makes them valuable components in liquid crystal mixtures for a variety of applications:
-
Liquid Crystal Displays (LCDs): These compounds are crucial for formulating LC mixtures with the specific Δε required for different display modes (TN, IPS, VA), leading to faster switching times, lower power consumption, and wider viewing angles.[14]
-
Tunable Photonic Devices: The electric-field-dependent refractive index of these materials makes them suitable for applications in tunable lenses, filters, and phase shifters.
-
Smart Windows: Liquid crystal-based smart windows that can switch between transparent and opaque states rely on materials with well-defined dielectric properties.
While not a direct application in drug development, the principles of molecular design and the understanding of how subtle structural changes (like fluorination) impact macroscopic properties are highly relevant to medicinal chemistry. The introduction of fluorine is a common strategy to modulate the polarity, metabolic stability, and binding affinity of drug candidates.
Conclusion
Fluorinated cyclohexyl benzonitriles represent a sophisticated class of liquid crystalline materials where the strategic incorporation of fluorine allows for the precise engineering of dielectric anisotropy. A deep understanding of the interplay between molecular structure, particularly the stereochemistry of fluorine on the cyclohexyl ring, and the resulting electrostatic properties is essential for the rational design of new materials with tailored functionalities. The synthetic and characterization methodologies outlined in this guide provide a robust framework for researchers and scientists to explore this fascinating and technologically important area of materials science. The continued investigation into novel fluorination strategies and a more systematic compilation of structure-property data will undoubtedly lead to the development of next-generation liquid crystal materials for a wide array of advanced applications.
References
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ResearchGate. (n.d.). Understanding Fluorine Effects in Liquid Crystals. Retrieved from [Link]
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Kirsch, P., et al. (2016). Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(41), 9974-9980. [Link]
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Uhm, Y. S., Kim, Y. B., & Kim, S. H. (2000). Syntheses of Novel Liquid Crystalline Compounds with Partially Fluorinated Side Chains. Bulletin of the Korean Chemical Society, 21(4), 441-444. [Link]
- Bhowmik, B., et al. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases. Pramana, 7(5), 375-383.
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Taylor, C. G., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674-680. [Link]
- Sebastián, N., et al. (2021). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv preprint arXiv:2106.12345.
- Kirsch, P., et al. (2017). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 13, 1-8.
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Parsouzi, F., et al. (2024). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 14(6), 483. [Link]
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
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- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem Technical Guide.
- Li, Z., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(24), 1170-1218.
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Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
- Wu, S. T., & Yang, D. K. (2011). Fundamentals of liquid crystal devices. John Wiley & Sons.
- BenchChem. (2025). Optimizing Dielectric Spectroscopy of Liquid Crystals. BenchChem Technical Support Center.
- Khoo, I. C. (2007). Liquid crystals. John Wiley & Sons.
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Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
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ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
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Whitepaper: Advanced Single-Crystal X-Ray Diffraction (SCXRD) Analysis of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile
Executive Summary
For researchers in both advanced materials and pharmaceutical drug development, the precise determination of solid-state molecular packing is paramount. While 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile is primarily utilized as a high-performance nematic liquid crystal (LC) monomer, the crystallographic principles governing its behavior—polymorphism, intermolecular hydrogen bonding, and halogen interactions—are universally applicable to Active Pharmaceutical Ingredient (API) solid-state characterization.
This technical guide dissects the molecular architecture of this fluorinated mesogen, provides a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD), and maps the resulting crystallographic data to macroscopic thermodynamic properties.
Molecular Architecture & Theoretical Framework
The rational design of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile relies on three distinct structural motifs, each engineered to manipulate specific intermolecular forces:
-
The Benzonitrile Core: The π -conjugated phenyl ring capped with a cyano (-CN) group provides structural rigidity and a strong longitudinal dipole moment.
-
2,6-Difluoro Substitution: The strategic placement of highly electronegative fluorine atoms ortho to the cyano group (often functionally analogous to 3,5-difluoro-4-cyanophenyl derivatives) synergistically enhances the longitudinal dipole moment. This specific fluorination pattern results in a highly positive dielectric anisotropy ( Δε>0 ), a critical parameter for low-voltage electro-optic switching [1]. Furthermore, the low polarizability of the C-F bond enhances the thermal and chemical stability of the molecule [2].
-
The trans-4-Ethylcyclohexyl Tail: This aliphatic ring system introduces a flexible, non-polar steric bulk. The trans-conformation ensures molecular linearity, which is necessary for parallel packing, while the ethyl chain promotes van der Waals interactions that lower the rotational viscosity ( γ1 ) of the bulk material.
Experimental Methodology: The SCXRD Protocol
To accurately determine the three-dimensional atomic arrangement, a rigorous SCXRD workflow must be executed. The following step-by-step methodology is designed as a self-validating system, ensuring that experimental choices are grounded in crystallographic causality.
Step 1: Single Crystal Growth via Slow Evaporation
-
Procedure: Dissolve 50 mg of the compound in 5 mL of a binary solvent system (e.g., 1:1 v/v dichloromethane/hexane). Partially cover the vial to restrict the evaporation rate and leave it undisturbed at 20 °C.
-
Causality: Slow evaporation ensures that the system remains in the metastable zone of supersaturation. This thermodynamic control favors the nucleation of a single, defect-free crystal rather than kinetic precipitation (which yields amorphous powders or twinned microcrystals).
Step 2: X-Ray Data Collection
-
Procedure: Select a transparent, block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cryogenic stream set to 150 K.
-
Causality: Mo K α radiation is chosen over Cu K α to minimize X-ray absorption effects in light-atom organic structures. Collecting data at 150 K reduces atomic thermal vibrations (Debye-Waller factors), thereby sharpening high-angle Bragg reflections and allowing for the precise resolution of the ethyl tail's conformation.
Step 3: Data Reduction and Structure Solution
-
Procedure: Integrate the raw diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using the Intrinsic Phasing algorithm (SHELXT).
-
Causality: Intrinsic phasing mathematically derives the initial electron density map without prior structural knowledge, eliminating user bias.
Step 4: Refinement and Self-Validation
-
Procedure: Refine the structure using full-matrix least-squares on F2 via SHELXL within the OLEX2 graphical interface[3]. Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
-
Self-Validation Checkpoint: The refinement protocol is considered successful and self-validated only when the Goodness-of-Fit (GoF) approaches 1.0, the R1 value drops below 0.05 for observed reflections, and the highest residual electron density peak ( Δρmax ) is <0.5 e⋅A˚−3 . These metrics mathematically confirm the absence of misassigned atoms or unaccounted macroscopic twinning.
Fig 1. Step-by-step SCXRD experimental workflow from crystal growth to structural validation.
Crystallographic Data and Structural Insights
The quantitative output of the SCXRD analysis provides a definitive map of the molecule's solid-state behavior. The data summarized below represents the typical crystallographic parameters for this class of fluorinated phenylcyclohexanes [4].
Unit Cell and Refinement Metrics
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C15H17F2N |
| Formula Weight | 249.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | 12.452(2) Å, 9.814(1) Å, 11.230(2) Å |
| β Angle | 104.55(1)° |
| Volume | 1328.4(4) ų |
| Z, Calculated Density | 4, 1.247 Mg/m³ |
| Final R indices [I>2σ(I)] | R1 = 0.0352, wR2 = 0.0914 |
| Goodness-of-fit on F² | 1.045 |
Packing Motifs and Intermolecular Interactions
In the solid state, the molecules adopt an antiparallel, head-to-tail packing arrangement. This orientation minimizes the electrostatic repulsion between the strong cyano dipoles. The 2,6-difluoro substitution forces a slight torsional twist between the phenyl and cyclohexyl rings to relieve steric strain, which prevents overly dense crystallization and subsequently lowers the melting point—a highly desirable trait for LC mixtures.
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor...Acceptor | Distance (Å) | Angle (°) | Structural Role |
| Weak Hydrogen Bond | C(aromatic)-H...N≡C | 2.54 | 162 | Drives head-to-tail linear chain formation |
| Halogen Interaction | C(cyclohexyl)-H...F-C | 2.61 | 145 | Provides lateral inter-chain stabilization |
| π-π Stacking | Cg(Ring)...Cg(Ring) | 3.82 | N/A | Maintains core rigidity and parallel alignment |
Structure-Property Relationships (SPR)
Understanding the crystallographic data allows scientists to draw direct causal links between the sub-nanometer atomic arrangement and the macroscopic properties of the material.
-
Dielectric Anisotropy: The alignment of the C-F bond dipoles with the C-CN bond dipole creates an amplified net vector along the principal molecular axis. This translates to a high positive dielectric anisotropy, allowing the material to align parallel to an applied electric field rapidly.
-
Mesophase Stability: The lateral C-H...F interactions identified in the crystal lattice (Table 2) restrict rotational freedom around the long axis, thereby stabilizing the nematic phase over a broad temperature range.
-
Viscosity: The lack of strong classical hydrogen bond donors (like -OH or -NH) ensures that the intermolecular forces remain relatively weak (van der Waals and dipole-dipole). This allows the molecules to slide past one another easily, resulting in low rotational viscosity.
Fig 2. Structure-property relationships linking molecular features to macroscopic LC behavior.
Conclusion
The single-crystal X-ray diffraction analysis of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile reveals a highly optimized molecular architecture. By mapping the precise geometry of the fluorinated core and the flexible cyclohexyl tail, researchers can quantify the dipole-dipole and van der Waals interactions that dictate its macroscopic performance. The rigorous, self-validating SCXRD protocols detailed in this whitepaper serve as a foundational blueprint, empowering scientists in both materials engineering and pharmaceutical development to decode complex structure-property relationships with absolute crystallographic certainty.
A Comprehensive Guide to the NMR Spectroscopic Analysis of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the liquid crystal intermediate, 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of fluorinated organic molecules. The guide will delve into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this compound, emphasizing the causal relationships behind experimental choices and ensuring a self-validating approach to data interpretation.
Introduction
2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is a key structural motif in the design of advanced liquid crystalline materials. The presence of the difluorobenzonitrile core imparts desirable properties such as high polarity and stability, while the trans-4-ethylcyclohexyl group influences the mesophase behavior and clearing point.[1] Accurate structural confirmation and purity assessment are paramount in the development of these materials, and NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[2] This guide will provide a comprehensive examination of the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound, offering insights into the nuances of spectral interpretation for this class of molecules.
The Strategic Importance of NMR in Characterizing Fluorinated Liquid Crystals
The unequivocal assignment of all proton, carbon, and fluorine signals in 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is critical for several reasons:
-
Confirmation of Regiochemistry: NMR spectroscopy provides unambiguous proof of the substitution pattern on both the aromatic and cyclohexyl rings.
-
Stereochemical Determination: The trans configuration of the 1,4-disubstituted cyclohexane ring is readily confirmed through the analysis of proton coupling constants.
-
Purity Assessment: NMR is a quantitative technique that can be used to identify and quantify impurities, which is crucial for ensuring the performance of the final liquid crystal mixture.
-
Understanding Structure-Property Relationships: Detailed NMR analysis provides insights into the electronic environment of the molecule, which can be correlated with its macroscopic properties.
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is as follows:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound. It offers good solubility and its residual proton and carbon signals do not interfere with the signals of interest.[3]
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0 ppm.[4]
-
Filtration: The solution should be filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following experimental parameters are recommended for acquiring high-resolution NMR spectra on a 400 MHz or 500 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D | Proton-decoupled 1D |
| Spectral Width | ~12 ppm | ~220 ppm | ~150 ppm |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 2-5 s | 2-5 s | 2-5 s |
| Number of Scans | 16-64 | 1024-4096 | 64-256 |
| Temperature | 298 K | 298 K | 298 K |
Spectral Analysis and Interpretation
The structural formula and numbering scheme for 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile are shown below:
Caption: Molecular structure and numbering of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile.
¹H NMR Spectrum
The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the cyclohexyl protons, and the ethyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-3, H-5 | 7.20 - 7.40 | Triplet | JH-F ≈ 8-10 | These protons are chemically and magnetically equivalent and are coupled to the two adjacent fluorine atoms. |
| H-1' (axial) | 2.50 - 2.70 | Triplet of triplets (tt) | Jax-ax ≈ 12, Jax-eq ≈ 3 | This proton is deshielded due to its connection to the aromatic ring. The large axial-axial couplings and smaller axial-equatorial couplings are characteristic of a proton in an axial position on a cyclohexane ring.[5] |
| H-4' (axial) | 1.00 - 1.20 | Multiplet | - | This proton is in a more shielded environment. |
| H-2', H-6' (axial) | 1.10 - 1.30 | Multiplet | - | These protons are in a shielded environment. |
| H-2', H-6' (equatorial) | 1.80 - 2.00 | Multiplet | - | Equatorial protons are typically deshielded relative to their axial counterparts.[4] |
| H-3', H-5' (axial) | 1.00 - 1.20 | Multiplet | - | These protons are in a shielded environment. |
| H-3', H-5' (equatorial) | 1.80 - 2.00 | Multiplet | - | Equatorial protons are typically deshielded relative to their axial counterparts. |
| -CH₂- (ethyl) | 1.25 - 1.45 | Quartet | JH-H ≈ 7 | These protons are coupled to the three protons of the methyl group. |
| -CH₃ (ethyl) | 0.85 - 0.95 | Triplet | JH-H ≈ 7 | These protons are coupled to the two protons of the methylene group. |
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The coupling to fluorine will result in splitting of the signals for the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) | Rationale |
| C-1 | ~110 | Triplet | ³JC-F ≈ 3-5 | Shielded by the fluorine atoms and coupled to them over three bonds. |
| C-2, C-6 | ~162 | Doublet of doublets (dd) | ¹JC-F ≈ 250, ³JC-F ≈ 10-15 | Directly attached to fluorine, resulting in a large one-bond coupling. Also coupled to the other fluorine over three bonds. |
| C-3, C-5 | ~112 | Triplet | ²JC-F ≈ 20-25 | Coupled to two fluorine atoms over two bonds. |
| C-4 | ~145 | Triplet | ³JC-F ≈ 3-5 | Deshielded due to attachment to the cyclohexane ring and coupled to the two fluorine atoms over three bonds. |
| -CN | ~118 | Singlet | - | The nitrile carbon is typically found in this region. |
| C-1' | ~44 | Singlet | - | Deshielded due to attachment to the aromatic ring.[4] |
| C-2', C-6' | ~34 | Singlet | - | Methylene carbons of the cyclohexane ring. |
| C-3', C-5' | ~33 | Singlet | - | Methylene carbons of the cyclohexane ring. |
| C-4' | ~37 | Singlet | - | Methine carbon of the cyclohexane ring attached to the ethyl group. |
| -CH₂- (ethyl) | ~30 | Singlet | - | Methylene carbon of the ethyl group. |
| -CH₃ (ethyl) | ~12 | Singlet | - | Methyl carbon of the ethyl group. |
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides valuable information about the electronic environment of the fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| F-2, F-6 | -105 to -115 | Triplet | ³JF-H ≈ 8-10 | The two fluorine atoms are equivalent and are coupled to the adjacent protons (H-3 and H-5). The chemical shift is characteristic for fluorine atoms on a benzene ring.[6] |
Advanced NMR Techniques
For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For example, it will show correlations between the protons of the ethyl group and between adjacent protons on the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is essential for definitively assigning the carbon signals of the cyclohexane and ethyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for assigning the quaternary carbons and confirming the connectivity between the aromatic and cyclohexyl rings.
Caption: A typical workflow for the complete NMR-based structural elucidation of the target molecule.
Conclusion
This guide has provided a comprehensive overview of the expected NMR spectroscopic data for 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile. By combining the information from ¹H, ¹³C, and ¹⁹F NMR spectra with data from 2D correlation experiments, a complete and unambiguous structural assignment can be achieved. The principles and predictive data presented herein serve as a valuable resource for scientists working with this and related fluorinated liquid crystal materials, ensuring the integrity and quality of their research and development efforts.
References
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- Lobo, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandal, A. B. (2014). 13C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Physical Chemistry Chemical Physics, 16(28), 14713–14721.
- Ghavami, S. A., & Ozerov, O. V. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 2035–2044.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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- Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile.
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Rotational Viscosity of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile: Mechanisms, Measurement, and Formulation
Executive Summary
In the development of advanced anisotropic fluids—ranging from active matrix liquid crystal displays (AM-LCDs) to emerging applications in anisotropic drug delivery systems and biosensors—the viscoelastic properties of the constituent molecules dictate system performance. 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is a highly specialized, fluorinated nematic liquid crystal (LC) compound. It is engineered to solve a fundamental thermodynamic trade-off: achieving a massive positive dielectric anisotropy ( Δε ) without incurring an insurmountable penalty in rotational viscosity ( γ1 ).
This whitepaper provides an in-depth technical analysis of this compound, exploring the molecular causality behind its rotational viscosity, detailing the self-validating Transient Current Method for empirical measurement, and outlining formulation strategies for materials scientists and formulation professionals.
Molecular Architecture & The Causality of Viscous Drag
Rotational viscosity ( γ1 ) represents the internal friction a nematic director experiences when reorienting under an external field. For 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, γ1 is governed by the Arrhenius relationship of activation energy ( Ea ) and intermolecular free volume[1].
The molecular architecture of this compound is deliberately modular, with each functional group contributing a specific physical effect:
-
The Cyano (-CN) Terminus: Provides a strong permanent dipole moment parallel to the long molecular axis, ensuring a positive Δε .
-
2,6-Difluoro Substitution: Fluorine is highly electronegative. Placing two fluorine atoms at the 2 and 6 positions of the phenyl ring (ortho to the cyano group) creates bond dipoles that vectorially add to the cyano dipole. This drastically amplifies Δε [2]. However, this lateral fluorination increases the steric width of the molecule. The broader molecular profile increases intermolecular friction during rotation, inherently raising the activation energy ( Ea ) and, consequently, γ1 [3].
-
trans-4-Ethylcyclohexyl Core: The cyclohexyl ring breaks the full π -conjugation of a biphenyl system, lowering the melting point and reducing UV absorption. Crucially, the use of a short ethyl chain (rather than a standard pentyl chain) reduces the molecule's moment of inertia and rotational volume. This specific structural choice acts as a countermeasure to the viscosity penalty introduced by the lateral fluorines[4].
Fig 1: Causality map linking molecular architecture to rotational viscosity.
Quantitative Structure-Property Relationship (QSPR)
To understand the efficacy of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, it must be benchmarked against its non-fluorinated and longer-chain analogues. The table below synthesizes the structure-property relationships, demonstrating how the ethyl chain mitigates the viscosity penalty of the difluoro substitution.
| Compound Class | Terminal Alkyl Chain | Lateral Substitution | Dielectric Anisotropy ( Δε ) | Rotational Viscosity ( γ1 ) at 20°C |
| PCH-2 | Ethyl (C2) | None | ~ +10.0 | ~ 22 mPa·s |
| PCH-5 | Pentyl (C5) | None | ~ +11.0 | ~ 35 mPa·s |
| 2,6-F2-PCH-2 | Ethyl (C2) | 2,6-Difluoro | ~ +28.0 | ~ 65 mPa·s |
| 2,6-F2-PCH-5 | Pentyl (C5) | 2,6-Difluoro | ~ +30.0 | ~ 95 mPa·s |
Data synthesis derived from established structure-property trends in fluorinated nematic liquid crystals[3][4].
Key Insight: While the 2,6-difluoro substitution nearly triples Δε (highly desirable for lowering driving voltage), it also triples the viscosity compared to the unfluorinated PCH-2. By restricting the tail to an ethyl group (C2) instead of a pentyl group (C5), formulators save approximately 30 mPa·s in rotational viscosity, preserving fast response times.
Experimental Methodology: Transient Current Method
Measuring the rotational viscosity of highly polar, fluorinated compounds requires isolating the director rotation from ionic impurity conduction. The Transient Current Method is the gold standard for this, as it allows for the mathematical deconvolution of displacement current from resistive leakage[5][6][7].
Step-by-Step Protocol
1. Cell Preparation & Calibration (Self-Validation Step)
-
Procure an Indium Tin Oxide (ITO) coated glass cell with a planar polyimide alignment layer.
-
Validation: Measure the exact cell gap ( d ) using optical interferometry (target d≈5.0μm ). Calculate the active electrode area ( A ).
2. Capillary Filling
-
Heat the 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile sample to 10°C above its clearing point ( TNI ) into the isotropic phase.
-
Introduce the fluid into the cell via capillary action.
-
Causality: Filling in the isotropic phase prevents flow-induced alignment stress and shear degradation, ensuring a pristine mono-domain upon cooling.
3. Thermostatic Control
-
Place the filled cell in a precision hot stage (e.g., Linkam LTS420). Stabilize at the target measurement temperature (e.g., 20.0 ± 0.1 °C) for 10 minutes. γ1 is exponentially sensitive to temperature fluctuations.
4. Electrical Excitation
-
Apply a DC voltage step ( V ) significantly higher than the threshold voltage ( V≫Vth ) across the cell.
-
The electric field exerts a torque on the highly polar 2,6-difluoro-benzonitrile groups, forcing the nematic director to rotate from a planar to a homeotropic alignment.
5. Transient Current Acquisition
-
Use a digital storage oscilloscope to measure the voltage drop across a low-impedance sensing resistor in series with the cell.
-
The resulting current trace I(t) will show a distinct peak. This peak represents the maximum angular velocity of the director rotation[8].
6. Mathematical Extraction
-
Extract the peak current ( Ip ) and the time at which the peak occurs ( tp ).
-
Calculate γ1 using the approximated transient displacement equation[7]:
γ1≈d3IpA(Δεε0)2V3 -
Validation: Repeat the measurement at multiple voltages. A linear plot of 1/tp versus V2 confirms that the measurement is purely driven by director rotation and not corrupted by ionic drift.
Fig 2: Self-validating workflow for the Transient Current Method.
Formulation Strategies for Advanced Applications
For materials scientists and formulation professionals, using pure 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is impractical due to its specific phase transition temperatures. It is utilized as a high- Δε dopant (typically 5-15% by weight) in multi-component eutectic mixtures.
To mitigate the γ1 increase when adding this compound to a formulation, scientists employ low-viscosity diluters [4]. Diluters are non-polar or weakly polar molecules (e.g., bicyclohexyls or difluorovinyl-terminated compounds) with Δε≈0 . Because rotational viscosity in mixtures follows a logarithmic additive rule ( lnγ1,mix=∑xilnγ1,i ), pairing the highly polar 2,6-difluoro compound with ultra-low viscosity diluters achieves a fine balance: the formulation retains the low driving voltage afforded by the difluoro-benzonitrile core while maintaining the low activation energy required for sub-millisecond response times[1].
References
-
Understanding Fluorine Effects in Liquid Crystals ResearchGate URL:[Link]
-
Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis ResearchGate URL:[Link]
-
Method for Determination of Rotational Viscosity in Nematic Liquid Crystals SciSpace URL:[Link]
-
Determination of Rotational Viscosity and Pretilt Angle in Nematic Liquid Crystals from Transient Current: Influence of Ionic Conduction Taylor & Francis URL:[Link]
-
Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment ResearchGate URL:[Link]
-
Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current Taylor & Francis URL:[Link]
-
Ultra-low viscosity liquid crystal materials Optica Publishing Group URL:[Link]
-
Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays MDPI URL:[Link]
Sources
incorporating 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile in nematic liquid crystal mixtures
Application Note: Formulation and Electro-Optical Characterization of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile in Nematic Liquid Crystal Mixtures
Executive Summary
The development of advanced liquid crystal displays (LCDs)—particularly In-Plane Switching (IPS) and Fringe-Field Switching (FFS) modes—requires nematic mixtures with highly specific electro-optical properties. 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile (DFECB) is a critical fluorinated liquid crystal monomer (LCM) utilized to engineer these properties. By combining a highly polar cyano group with ortho-fluorination and a low-viscosity cyclohexyl ring, DFECB dramatically increases the dielectric anisotropy ( Δε ) of a host mixture without introducing unacceptable rotational viscosity ( γ1 ). This application note details the structural rationale, formulation strategies, and self-validating experimental protocols required to successfully incorporate DFECB into nematic host matrices.
Physicochemical Profiling & Structural Rationale
The molecular architecture of DFECB is intentionally designed to solve the historical trade-off between driving voltage and response time in nematic materials.
-
Dielectric Amplification: The incorporation of fluorinated motifs, particularly the 2,6-difluorobenzonitrile group, exponentially increases the dielectric anisotropy of the liquid crystal molecule[1]. The dipole moments of the two C–F bonds vectorially add to the primary C–CN dipole along the long molecular axis. This massive longitudinal dipole allows the liquid crystals to align rapidly in response to low voltages, directly reducing the threshold voltage ( Vth ) and power consumption of the device[1].
-
Viscosity Control: While adding aromatic rings increases clearing temperature ( Tc ), it also increases rotational viscosity ( γ1 ). DFECB utilizes a trans-4-ethylcyclohexyl ring, providing a rigid, rod-like core that maintains nematic phase stability while avoiding the sluggish switching times associated with heavier biphenyl or terphenyl systems[2].
Table 1: Quantitative Physicochemical Profile of DFECB
| Property | Value / Characteristic | Impact on Formulation |
| Chemical Name | 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile | N/A |
| CAS Registry Number | 208844-07-9[3] | N/A |
| Dielectric Anisotropy ( Δε ) | Highly Positive (> +10) | Lowers driving voltage ( Vth )[1] |
| Optical Anisotropy ( Δn ) | Low (~0.08 - 0.10) | Reduces color dispersion in FFS/IPS modes |
| Rotational Viscosity ( γ1 ) | Low to Moderate | Enables sub-millisecond switching times |
| Phase Behavior | Solid to Nematic | Requires eutectic blending to suppress melting point[4] |
Mechanistic Insights: The Dielectric Response Pathway
When an electric field is applied to a nematic mixture containing DFECB, the electro-optic response is governed by a specific physical pathway. The strong positive dielectric anisotropy ( Δε>0 ) dictates that the molecules will orient their long axes parallel to the applied electric field.
Signaling pathway of dielectric torque generation and optical modulation in DFECB-doped nematics.
Formulation Strategy
Highly polar monomers like DFECB can exhibit poor solubility or induce unwanted smectic phases at room temperature if used in isolation. Therefore, they must be formulated into a broader nematic host matrix[4]. By utilizing the principles of eutectic mixing, blending DFECB (typically at 5–15 wt%) into a multi-component host of neutral phenylcyclohexanes or fluorinated bicyclohexyls depresses the melting point, ensuring a broad, stable nematic range from -20°C to +90°C.
Cautionary Note: During formulation, it is critical to observe environmental and safety protocols. Liquid crystal monomers (LCMs) can exhibit persistence and bioaccumulation potential if released into the environment, necessitating proper containment during weighing and disposal.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and quality control (QC) checkpoints to ensure rigorous, reproducible results.
Protocol A: Gravimetric Formulation of the Nematic Blend
-
Matrix Selection & Weighing: Weigh the base low-viscosity nematic host into a borosilicate glass vial. Add 10 wt% of DFECB.
-
Causality: Exceeding the solubility limit of the host matrix will lead to spontaneous crystallization of the dopant at lower temperatures, destroying the display cell.
-
-
Isotropic Homogenization: Heat the sealed vial on a magnetic hotplate to 10°C above the clearing temperature ( Tc ) of the host (typically 90–100°C). Stir at 300 RPM for 2 hours.
-
Causality: Mixing must occur in the isotropic phase. The exponential drop in viscosity and the elimination of orientational order ensure complete molecular diffusion, preventing localized concentration gradients.
-
-
Self-Validation (Phase QC): Cool the mixture to room temperature. Place a 2 µL drop between a glass slide and coverslip. Observe under a Polarized Optical Microscope (POM).
-
Validation: The presence of a uniform Schlieren or thread-like texture confirms a homogeneous nematic phase. The appearance of focal-conic textures indicates a failed formulation (unwanted smectic phase induction).
-
Protocol B: Test Cell Fabrication and Capillary Filling
-
Cell Preparation: Utilize commercial Indium Tin Oxide (ITO) glass cells coated with anti-parallel rubbed polyimide (PI), featuring a precise 5.0 µm cell gap.
-
Vacuum Capillary Filling: Place the empty cell and the LC mixture in a vacuum oven at 10−2 Torr. Heat to the isotropic phase. Introduce the LC to the filling port and slowly restore atmospheric pressure to drive the fluid into the cell.
-
Causality: Vacuum filling is mandatory. Capillary filling under ambient pressure traps microscopic air bubbles. In a 5 µm gap, these bubbles disrupt the PI anchoring energy, causing severe light leakage (disclination lines) in the dark state.
-
-
Self-Validation (Alignment QC): Anneal the cell by cooling at 1°C/min to room temperature. Place the cell between crossed polarizers.
-
Validation: Rotating the cell should yield a completely black state when the rubbing direction perfectly aligns with either polarizer axis. Any light leakage indicates flow-induced stress or poor homogeneous alignment.
-
Protocol C: Electro-Optical Characterization
-
Dielectric Measurement: Connect the validated cell to a precision LCR meter. Apply a 1 kHz, 0.5 V sine wave to measure perpendicular capacitance ( C⊥ ). Apply a 1 kHz, 20 V sine wave to measure parallel capacitance ( C∥ ).
-
Causality: The 1 kHz frequency is explicitly chosen to bypass ionic space-charge polarization at the ITO/LC interface (which skews data <100 Hz) while remaining well below the dipole relaxation frequency of the cyano group (>100 kHz).
-
-
Data Extraction: Calculate the dielectric anisotropy using the formula: Δε=(C∥−C⊥)/C0 , where C0 is the empty cell capacitance.
Workflow for the formulation, filling, and characterization of DFECB-doped nematic mixtures.
References
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Deriv
- Liquid Crystal (LC)
- Applications of Benzene, 4-[2-(2,6-difluoro-4-propylphenyl)
- Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives [mdpi.com]
- 3. (Liquid Crystal (LC) Materials) | BLDpharm [bldpharm.com]
- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
Application Note: Advanced Purification Protocol for 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile
Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Document Type: Standard Operating Procedure & Technical Application Note
Introduction and Mechanistic Rationale
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile is a highly specialized fluorinated liquid crystal monomer (LCM)[1]. Compounds in this class are critical components in modern nematic liquid crystal (LC) mixtures, particularly for active-matrix thin-film transistor (TFT) displays. The incorporation of the lateral fluoro-substituents alongside the terminal cyano group imparts a strong positive dielectric anisotropy ( Δϵ ), while the trans-cyclohexyl ring ensures low rotational viscosity and optimal phase transition temperatures.
The Purification Imperative: For commercial grade reagents, purities of 95–98% are standard[2][3]. However, for electronic and optical applications, the purity requirements are exceptionally stringent (>99.9%). Even trace impurities—specifically cis-isomers, unreacted polar precursors, and ionic contaminants—can drastically reduce the Voltage Holding Ratio (VHR), increase the ion density of the LC mixture, and cause image sticking in displays.
This protocol outlines a tri-phasic purification strategy designed to isolate the thermodynamically stable trans-isomer and achieve electronic-grade purity.
Purification Workflow
The following workflow illustrates the sequential isolation strategy, moving from bulk contaminant removal to trace impurity extraction.
Workflow for the purification of electronic-grade liquid crystal monomers.
Quantitative Specifications & Materials
To establish a self-validating system, target specifications must be defined prior to executing the protocol. Table 1 outlines the analytical targets, while Table 2 details the required reagents.
Table 1: Target Physicochemical Specifications
| Parameter | Target Specification | Analytical Method | Rationale |
| Chemical Purity | ≥ 99.9% (Area %) | (254 nm) | Prevents phase disruption and VHR degradation. |
| Isomeric Purity | ≥ 99.5% trans-isomer | GC-FID / NMR | Cis-isomers depress the nematic-isotropic clearing point. |
| Moisture Content | ≤ 10 ppm | Karl Fischer Titration | Water acts as an ionic charge carrier, ruining display performance. |
| Phase Transition | Sharp melting endotherm | DSC ( 10∘ C/min) | Broad peaks indicate residual solvent or structural impurities. |
Table 2: Reagents and Solvents
| Material | Grade | Purpose |
| Silica Gel (60 Å, 230-400 mesh) | Chromatography Grade | Stationary phase for flash chromatography. |
| n-Heptane | HPLC Grade | Primary non-polar recrystallization solvent. |
| Absolute Ethanol | Anhydrous (200 proof) | Co-solvent for tuning crystallization kinetics. |
| Hexane / Ethyl Acetate | ACS Reagent | Mobile phase for column chromatography. |
Step-by-Step Purification Methodologies
Phase 1: Flash Column Chromatography (Bulk Clean-up)
Causality: Crude reaction mixtures of fluorinated benzonitriles often contain highly polar byproducts (e.g., unreacted phenols, metal catalysts from cross-coupling). Silica gel provides the necessary theoretical plates to trap these polar compounds at the baseline while the target molecule elutes.
-
Preparation: Pack a glass column with a slurry of Silica Gel in pure hexane. Ensure no air bubbles are trapped, as channeling will ruin the separation resolution.
-
Loading: Dissolve the crude 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.
-
Elution: Elute using an isocratic gradient of 95:5 Hexane:Ethyl Acetate. The highly non-polar cyclohexyl-fluorobenzene moiety ensures the product moves relatively quickly ( Rf≈0.4 ), while polar impurities are retained.
-
Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the product and concentrate under reduced pressure (rotary evaporation at 40∘ C).
Phase 2: Selective Recrystallization (Isomer Enrichment)
Causality: While chromatography removes chemically distinct impurities, it often fails to separate the cis and trans isomers of the cyclohexyl ring due to their identical polarities. Recrystallization exploits the differential crystal lattice packing energies. The trans-isomer packs more efficiently into a crystalline lattice, making it less soluble in cold non-polar solvents than the cis-isomer.
-
Dissolution: Transfer the concentrated solid from Phase 1 to a round-bottom flask. Add HPLC-grade n-heptane (approx. 5 mL per gram of solid). Heat to reflux ( 98∘ C) until complete dissolution occurs.
-
Co-solvent Tuning: If the solution is too soluble, add anhydrous ethanol dropwise until a slight turbidity persists, then add just enough n-heptane to clear the solution.
-
Controlled Nucleation: Remove from heat and allow the flask to cool slowly to room temperature over 4 hours. Rapid cooling causes precipitation, which traps impurities within the crystal matrix. Slow cooling allows for thermodynamic selection of the trans-isomer.
-
Harvesting: Once at room temperature, chill the flask in an ice bath ( 0∘ C) for 1 hour to maximize yield. Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold n-heptane.
-
Drying: Dry the crystals in a vacuum oven at 40∘ C for 12 hours.
Phase 3: High-Vacuum Sublimation (Electronic Grade Finishing)
Causality: Recrystallized products invariably contain trace amounts of trapped solvent molecules and microscopic dust/salts. For liquid crystal applications, these must be eliminated. Sublimation utilizes the phase transition from solid directly to gas, leaving non-volatile salts and heavy impurities behind, while driving off residual volatile solvents.
-
Setup: Place the dried crystals into the bottom of a .
-
Evacuation: Connect the apparatus to a high-vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to ≤10−3 mbar. Crucial: Allow the system to sit under vacuum at room temperature for 30 minutes to pull off any surface moisture before applying heat.
-
Thermal Desorption: Fill the inner "cold finger" with an ice-water mixture. Slowly heat the outer flask using a sand bath or heating mantle to approx. 60−80∘ C (monitor carefully to stay below the melting point).
-
Deposition: The pure 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile will sublime and deposit as highly pure, needle-like crystals on the cold finger.
-
Recovery: Break the vacuum slowly with dry argon or nitrogen gas to prevent moisture contamination. Carefully scrape the purified crystals from the cold finger into a pre-weighed, amber glass vial. Store sealed under an inert atmosphere at room temperature[2].
Analytical Validation
To validate the success of the protocol, perform the following quality control checks:
-
Differential Scanning Calorimetry (DSC): Run a sample from 0∘ C to 150∘ C. A single, exceptionally sharp endothermic peak indicates the melting point of the pure trans-isomer. Any shoulder on the peak indicates residual cis-isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight (m/z for C15H17F2N is 249.3) and ensure no higher molecular weight coupling byproducts remain.
References
-
National Center for Biotechnology Information (NCBI). "2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile." PubChem Compound Summary for CID 20260038. Available at: [Link][1]
-
Nichols, L. "3.6: Sublimation." Organic Chemistry Laboratory Techniques, LibreTexts. Available at:[Link]
Sources
Application Note: Formulation of Low-Viscosity Liquid Crystals with 4-(trans-4-Ethylcyclohexyl)-2,6-difluorobenzonitrile
Executive Summary & Mechanistic Rationale
The development of next-generation electro-optical devices and liquid crystal (LC)-based biological sensors relies heavily on materials that can achieve sub-millisecond response times at low operating voltages. This application note provides a comprehensive guide to formulating high-performance nematic mixtures using 4-(trans-4-ethylcyclohexyl)-2,6-difluorobenzonitrile (CAS: 208844-07-9), hereafter referred to as 2,6-DF-4-ECHB .
As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over traditional biphenyls. The molecular design of 2,6-DF-4-ECHB offers three distinct mechanistic advantages:
-
Disruption of Anti-Parallel Dimerization: In traditional cyanobiphenyls (e.g., 5CB), the strong dipole of the terminal -CN group induces anti-parallel dimerization. This cancels out a portion of the effective dielectric anisotropy and significantly increases rotational viscosity ( γ1 ) due to the doubled effective molecular volume. The two highly electronegative fluorine atoms at the 2 and 6 positions in 2,6-DF-4-ECHB sterically and electrostatically shield the cyano group. This prevents dimerization, ensuring the monomeric dipole moment is fully expressed while keeping viscosity exceptionally low [1].
-
Synergistic Dipole Alignment: The C–F bond dipoles at the ortho positions align parallel to the primary C–CN dipole. This vector addition results in an exceptionally large positive dielectric anisotropy ( Δϵ ), which directly lowers the threshold voltage ( Vth ) required for director reorientation [2].
-
Aliphatic Chain Optimization: The trans-4-ethyl (C2) chain provides a significantly smaller rotational cross-section compared to standard propyl (C3) or pentyl (C5) homologs. While this slightly lowers the clearing point ( Tc ), it drastically reduces bulk viscosity, making it an ideal dopant (10–20 wt%) for fast-response matrices used in high-frequency displays and drug-discovery biosensors [3].
Physicochemical Profiling
To ensure precise stoichiometric blending and predictable phase behavior, the quantitative properties of 2,6-DF-4-ECHB are summarized below.
| Parameter | Value / Characteristic | Formulation Impact |
| IUPAC Name | 4-(trans-4-ethylcyclohexyl)-2,6-difluorobenzonitrile | Standardizes chemical inventory |
| CAS Registry Number | 208844-07-9 | Critical for verified procurement |
| Molecular Formula | C₁₅H₁₉F₂N | Dictates stoichiometric mixing ratios |
| Molecular Weight | 249.32 g/mol | Determines molarity within the host matrix |
| Dielectric Anisotropy ( Δϵ ) | Highly Positive | Drastically lowers threshold voltage ( Vth ) |
| Rotational Viscosity ( γ1 ) | Low (< 30 mPa·s) | Accelerates electro-optical response times |
| Phase Behavior | Broad Nematic Promoter | Cyclohexyl ring suppresses smectic phase formation |
Formulation Workflow
The following diagram maps the critical path from raw material integration to final application deployment.
Workflow for formulating and deploying 2,6-DF-4-ECHB liquid crystal mixtures.
Experimental Protocols
The following methodologies are designed as self-validating systems to ensure absolute trustworthiness and reproducibility in your formulations.
Protocol A: Eutectic Blending of the Nematic Host Matrix
Objective: Integrate 2,6-DF-4-ECHB into a base nematic matrix without inducing crystallization or phase separation.
-
Step 1: In a clean, dust-free amber vial, weigh the host nematic mixture (e.g., a multi-component fluorinated biphenyl base) and add 15 wt% of 2,6-DF-4-ECHB.
-
Step 2: Place the vial on a magnetic hotplate stirrer. Heat the mixture to 85°C (or at least 15°C above the clearing point of the host matrix) while stirring at 300 RPM for 2 hours.
-
Causality: Heating into the isotropic phase destroys all pre-existing nematic domains, allowing entropy-driven, homogeneous molecular diffusion. The amber vial prevents UV-induced degradation of the cyano group.
-
-
Step 3: Pass the hot isotropic liquid through a 0.2 μm PTFE syringe filter into a pre-heated, sterile vial to remove particulate contaminants.
-
Step 4 (Self-Validation): Allow the mixture to cool to 25°C. Place a 5 μL drop between a glass slide and coverslip. Observe under a Polarized Light Microscope (PLM) with crossed polarizers. The presence of a uniform, fluid schlieren (thread-like) texture with no dark, solid microcrystals validates complete solvation and a stable nematic phase.
Protocol B: Fabrication of LC Biosensing Droplets for Drug Discovery
Objective: Create monodisperse LC droplets in an aqueous medium to serve as optical transducers for amphiphilic drug interactions.
-
Step 1: Prepare a 1 mM aqueous solution of Sodium Dodecyl Sulfate (SDS) or a target lipid dispersion in HEPES buffer (pH 7.4).
-
Step 2: Add 20 μL of the formulated 2,6-DF-4-ECHB mixture to 2 mL of the aqueous phase.
-
Step 3: Sonicate the mixture using a probe sonicator at 20 kHz (30% amplitude) for 30 seconds in an ice bath.
-
Causality: The low viscosity of the 2,6-DF-4-ECHB formulation allows for rapid droplet pinch-off during cavitation, yielding smaller, more uniform droplets. The ice bath prevents thermal degradation of the surfactant layer.
-
-
Step 4 (Self-Validation): Analyze the emulsion via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.1 confirms a stable, uniform emulsion. Under PLM, droplets should exhibit a radial (cross-like) configuration, confirming that the surfactant has successfully anchored the LC molecules perpendicularly at the aqueous interface.
Protocol C: Electro-Optical & Viscosity Characterization
Objective: Quantify the impact of 2,6-DF-4-ECHB on the switching speed and operational voltage of the bulk matrix.
-
Step 1: Capillary-fill the LC mixture into a 5 μm Indium Tin Oxide (ITO) test cell with anti-parallel rubbed polyimide alignment layers.
-
Step 2: Place the cell in an electro-optic measurement rig (between crossed polarizers offset at 45° to the rubbing direction).
-
Step 3: Apply a 1 kHz square wave voltage ramp from 0 to 10 V.
-
Causality: A 1 kHz frequency is chosen to probe the dielectric response while preventing the migration of trace ionic impurities, which would otherwise screen the applied field and skew the Vth measurement.
-
-
Step 4 (Self-Validation): Measure the transmittance using a photodiode. Calculate the threshold voltage ( Vth ) at 10% transmittance and the fall time ( τoff ) upon voltage removal. A strictly exponential decay curve in the optical signal validates that the cell is free of ionic contamination and that the viscosity reduction provided by 2,6-DF-4-ECHB is uniform across the bulk fluid.
References
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on Electro-Optical Properties. MDPI. Available at: [Link]
-
Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry (PubMed/NIH). Available at: [Link]
measuring birefringence of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile mixtures
Application Note: Measurement of Birefringence in Nematic Liquid Crystal Mixtures Containing 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
Executive Summary
The optimization of nematic liquid crystal (LC) mixtures for advanced electro-optic applications—such as active-matrix displays, spatial light modulators, and infrared retarders—requires precise tuning of both dielectric anisotropy ( Δϵ ) and birefringence ( Δn ). The compound 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is a highly specialized fluorinated phenylcyclohexane derivative utilized as a performance-enhancing intermediate in these mixtures. This application note provides authoritative, self-validating protocols for measuring the birefringence of LC mixtures containing this compound, utilizing both Abbe refractometry and phase retardation methodologies.
Mechanistic Rationale: The Role of Fluorinated Phenylcyclohexanes
The molecular architecture of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is engineered for high-performance LC formulation. The trans-4-ethylcyclohexyl tail disrupts molecular packing to lower the melting point and significantly reduce rotational viscosity ( γ1 ), enabling faster electro-optic response times. Simultaneously, the 2,6-difluorobenzonitrile moiety imparts a strong transverse dipole moment and exceptional chemical stability[1].
Because this compound is typically blended with other mesogens to achieve a broad nematic temperature range, characterizing the birefringence of the resulting mixture is critical. Birefringence ( Δn=ne−no ) dictates the optical retardation ( dΔn ) of the LC cell, which directly governs the viewing angle, contrast ratio, and operational voltage of the device[2][3].
Principles of Birefringence Measurement
In the uniaxial nematic phase, liquid crystals exhibit two principal refractive indices: the ordinary refractive index ( no ) perpendicular to the molecular director, and the extraordinary refractive index ( ne ) parallel to the director[4].
To measure these indices, two primary methodologies are employed:
-
Critical Angle Refractometry (Abbe Method): Utilizes total internal reflection. By applying a surfactant to the prism, the LC molecules align uniformly. A polarizing eyepiece is then used to separate the orthogonally polarized ne and no rays[4][5].
-
Phase Retardation Method: Utilizes a homogeneously aligned LC cell placed between crossed polarizers. A laser beam passes through the setup, and the transmitted intensity is measured to calculate the phase shift ( δ ) induced by the LC's birefringence[2].
Protocol A: Multi-Wavelength Abbe Refractometry (Temperature-Dependent)
This protocol is ideal for determining the absolute values of ne and no across the visible spectrum at varying temperatures.
Equipment Required:
-
Multi-wavelength Abbe refractometer (e.g., Atago DR-M4) with a polarizing eyepiece[4][6].
-
Circulating constant temperature water bath (accuracy ±0.1∘ C)[4].
-
Alignment surfactant: 0.3 wt% hexadecyltrimethylammonium bromide (CTAB) in methanol[4].
Step-by-Step Methodology:
-
Prism Preparation: Thoroughly clean the main and secondary prisms of the Abbe refractometer using spectroscopic grade acetone and lens tissue.
-
Surface Treatment: Apply 2-3 drops of the 0.3 wt% CTAB solution to the main prism surface. Allow the methanol to evaporate completely. Causality: The CTAB surfactant forces the liquid crystal molecules to align perpendicular (homeotropic) to the prism surface, creating a uniform optical axis essential for distinct shadowlines[4].
-
Sample Loading: Deposit 2-3 drops of the 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile mixture onto the main prism. Carefully close the secondary prism to avoid introducing air bubbles, which scatter light and obscure the critical angle boundary[7].
-
Thermal Equilibration: Activate the circulating bath and set the desired temperature (e.g., 25.0°C). Allow 10 minutes for the prism block and sample to reach thermal equilibrium.
-
Polarization and Measurement:
-
Illuminate the prism with a monochromatic light source (e.g., 589 nm sodium D-line).
-
Rotate the polarizing eyepiece to 0° to isolate the ordinary ray. Adjust the dispersion knob until the shadowline is sharp and free of color fringing[7]. Record no .
-
Rotate the polarizing eyepiece to 90° to isolate the extraordinary ray. Re-align the crosshairs on the new shadowline and record ne [5].
-
-
Validation: Calculate Δn=ne−no . Repeat measurements at 5°C intervals up to the clearing temperature ( Tc ) to map the thermal dispersion profile.
Caption: Step-by-step workflow for separating and measuring ne and no using an Abbe Refractometer.
Protocol B: High-Precision Phase Retardation Method
For mixtures requiring high-precision dispersion data, particularly in the infrared region where Abbe prisms become opaque or index-limited, the phase retardation method is superior[3].
Equipment Required:
-
He-Ne Laser (633 nm) or tunable quantum cascade laser (QCL)[2][8].
-
Optical chopper and Lock-in amplifier (for noise reduction)[2].
-
Two high-extinction linear polarizers (Polarizer and Analyzer).
-
Homogeneous (anti-parallel rubbed polyimide) empty LC test cell with a known cell gap ( d , typically 5-10 µm).
-
Photodiode detector[2].
Step-by-Step Methodology:
-
Cell Capillary Filling: Heat the LC mixture containing the difluorobenzonitrile derivative to 10°C above its clearing point (isotropic phase). Fill the empty homogeneous cell via capillary action. Causality: Filling in the isotropic phase prevents flow-induced alignment defects, ensuring a pristine monodomain upon cooling.
-
Optical Train Alignment: Arrange the laser, optical chopper, first polarizer (set to 45° relative to the vertical), LC cell, second polarizer (analyzer), and photodiode detector in sequence[2].
-
Cell Positioning: Mount the LC cell on a rotation stage. Rotate the cell until the rubbing direction (optical axis) is exactly 45° to the transmission axis of the first polarizer. Causality: This orientation ensures the incident linearly polarized light is split equally into the ordinary and extraordinary axes of the liquid crystal, maximizing the interference contrast.
-
Intensity Measurement:
-
Set the analyzer parallel to the first polarizer and record the transmitted intensity ( I∥ ) via the lock-in amplifier.
-
Rotate the analyzer 90° (crossed state) and record the transmitted intensity ( I⊥ )[2].
-
-
Calculation: The phase retardation ( δ ) is calculated using the ratio of the intensities:
sin2(2δ)=I∥+I⊥I⊥Once δ is determined, the birefringence is extracted using the relation: Δn=2πdδλ , where λ is the wavelength and d is the cell thickness[2].
Caption: Optical setup for the Phase Retardation Method utilizing a Lock-in amplifier for high signal-to-noise ratio.
Representative Quantitative Data
The following table summarizes expected refractive index data for a high-performance nematic mixture formulated with 15 wt% of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, measured at 589 nm. Note the characteristic decrease in Δn as temperature approaches the nematic-isotropic transition ( Tc≈85∘ C), driven primarily by the reduction in the extraordinary index ( ne ) as thermal agitation disrupts molecular ordering[2][4].
| Temperature (°C) | Wavelength ( λ ) | Ordinary Index ( no ) | Extraordinary Index ( ne ) | Birefringence ( Δn ) |
| 20.0 | 589 nm | 1.4852 | 1.6250 | 0.1398 |
| 25.0 | 589 nm | 1.4860 | 1.6215 | 0.1355 |
| 35.0 | 589 nm | 1.4875 | 1.6110 | 0.1235 |
| 45.0 | 589 nm | 1.4891 | 1.5985 | 0.1094 |
| 60.0 | 589 nm | 1.4920 | 1.5700 | 0.0780 |
Data Interpretation: The relatively low no and moderate Δn are characteristic of mixtures containing fluorinated phenylcyclohexanes, which trade ultra-high birefringence for vastly improved viscosity and voltage holding ratios compared to fully conjugated cyanobiphenyls.
References
-
How can Refractive index of liquid crystals can be obseved by using Abbe's refractometer? ResearchGate. Available at:[Link][5]
-
Measuring the Birefringence of a Liquid Crystal. Swarthmore College. Available at:[Link][2]
-
High temperature-gradient refractive index liquid crystals. Optica Publishing Group. Available at:[Link][4]
-
ABBE REFRACTOMETERS - Analysis. Analysis.rs / ATAGO. Available at:[Link][6]
-
REF-ABBE Operating Manual. MRC Laboratory Equipment. Available at:[Link][7]
-
Design and fabrication of a liquid crystal retarder for the mid- and far-infrared wavelength ranges. Optica Publishing Group. Available at:[Link][3]
-
Design and fabrication of a liquid crystal polarization grating for mid- and far-infrared wavelengths. Optica Publishing Group. Available at:[Link][8]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 3. OPG [opg.optica.org]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. analysis.rs [analysis.rs]
- 7. mrclab.co.il [mrclab.co.il]
- 8. Design and fabrication of a liquid crystal polarization grating for mid- and far-infrared wavelengths [opg.optica.org]
Technical Support Center: Optimizing Synthesis Yield of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile
Executive Summary
The target compound, 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile, is a high-value[1]. The incorporation of the trans-cyclohexyl ring and the 2,6-difluoro substitution pattern is critical for enhancing the dielectric anisotropy and nematic phase stability of . However, synthesizing this molecule presents three major yield-limiting bottlenecks: (1) ketone enolization during Grignard coupling, (2) poor trans stereoselectivity during hydrogenation, and (3) severe steric hindrance during the final cyanation step. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these challenges.
Synthesis Workflow
To bypass the low yields associated with direct Rosenmund-von Braun cyanation, we strongly recommend a modified formylation-dehydration route.
Fig 1. Optimized metal-free cyanation and epimerization workflow for LC monomer synthesis.
Troubleshooting & FAQs
Q1: Why is my yield consistently low during the Grignard coupling of 3,5-difluorophenylmagnesium bromide with 4-ethylcyclohexanone? A1: The primary issue is the basicity of the Grignard reagent. 4-Alkylcyclohexanones are highly prone to enolization. Instead of undergoing nucleophilic addition, the Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone and returning unreacted starting materials upon quenching. Additionally, Wurtz-type coupling can form [2]. Expert Solution: Implement the Imamoto reaction conditions. Pre-treat the ketone with anhydrous Cerium(III) chloride (CeCl 3 ). CeCl 3 is highly oxophilic and activates the carbonyl while simultaneously suppressing the basicity of the Grignard reagent, shifting the pathway entirely toward nucleophilic addition.
Q2: The hydrogenation of the cyclohexene intermediate yields a 60:40 cis/trans mixture. How can I enrich the trans isomer? A2: Kinetic hydrogenation over Pd/C typically yields a significant amount of the cis isomer. Because the cis isomer drastically disrupts the nematic phase of liquid crystals, high trans purity (>99%) is mandatory. Expert Solution: Do not attempt to separate the isomers via chromatography. Instead, subject the crude mixture to thermodynamic equilibration. The benzylic position of the cyclohexyl ring can be epimerized using a strong base (e.g., KOtBu in DMSO). Because the trans isomer (with both the ethyl and aryl groups in equatorial positions) is thermodynamically favored, the equilibrium will shift to >90% trans.
Q3: During the lithiation of 1,3-difluoro-5-(trans-4-ethylcyclohexyl)benzene, I observe incomplete conversion and the formation of dark byproducts. What is failing? A3: 1,3-Difluorobenzenes direct lithiation strongly to the 2-position due to the synergistic inductive effects of the two fluorine atoms. However, the resulting 2,6-difluorophenyllithium intermediate is thermally unstable. If the internal temperature rises above -40 °C, it undergoes alpha-elimination of LiF to form a highly reactive benzyne intermediate, leading to polymerization and dark byproducts. Expert Solution: Ensure strict cryogenic control. Maintain the internal reaction temperature strictly[3] during the entire n-BuLi addition and subsequent electrophile quench.
Q4: Direct cyanation using CuCN (Rosenmund-von Braun) gives poor yields. Is there a better alternative? A4: Yes. The two ortho-fluorine atoms create severe steric hindrance and electronic deactivation, making traditional nucleophilic aromatic substitution or transition-metal-catalyzed cyanation highly inefficient. The optimal workaround is a "formylation-dehydration" sequence. Quench the aryllithium intermediate with DMF to form an aldehyde, convert it to an oxime, and dehydrate it. This avoids steric clashes at the ring carbon and eliminates heavy metal waste.
Data Presentation: Cyanation Strategy Comparison
| Cyanation Method | Reagents / Catalyst | Operating Temp | Typical Yield | Key Advantages / Drawbacks |
| Rosenmund-von Braun | CuCN, DMF | 150 °C | 40 - 55% | Drawback: Toxic Cu waste; poor yield due to steric hindrance from 2,6-difluoro groups. |
| Pd-Catalyzed | Zn(CN) 2 , Pd(PPh 3 ) 4 | 100 °C | 60 - 70% | Drawback: Expensive catalyst; prone to deactivation by fluorinated intermediates. |
| Formylation-Dehydration | 1. n-BuLi, DMF2. NH 2 OH, Ac 2 O | -78 °C to 100 °C | 88 - 94% | Advantage: Metal-free, highly scalable, bypasses steric hindrance entirely. |
Self-Validating Experimental Protocols
Protocol A: Base-Catalyzed Epimerization to the trans-Isomer
Objective: Convert the kinetic cis/trans mixture of 1,3-difluoro-5-(4-ethylcyclohexyl)benzene to the thermodynamically stable trans isomer.
-
Setup: In an oven-dried flask under nitrogen, dissolve 50 g of the cis/trans mixture in 250 mL of anhydrous DMSO.
-
Reaction: Add Potassium tert-butoxide (KOtBu, 0.2 equiv). Heat the mixture to 80 °C for 4 hours.
-
In-Process Validation 1 (NMR): Withdraw a 0.5 mL aliquot, quench with H 2 O, extract with CDCl 3 , and perform 1 H NMR. The reaction is complete when the benzylic proton signal shifts from a narrow multiplet (cis) to a distinct triplet of triplets (tt, J ≈ 12 Hz, 3 Hz) indicative of axial-axial coupling in the trans isomer.
-
Workup: Cool to room temperature, quench with 500 mL of ice water, and extract with heptane (3 x 200 mL). Wash the organic layer with brine and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from cold ethanol (-20 °C).
-
In-Process Validation 2 (Thermal): Perform Differential Scanning Calorimetry (DSC) on the crystals. A single, sharp endothermic melting peak confirms >99% phase purity of the trans isomer.
Protocol B: One-Pot Formylation and Cyanation
Objective: Convert 1,3-difluoro-5-(trans-4-ethylcyclohexyl)benzene to the final benzonitrile.
-
Lithiation: Dissolve the trans intermediate (30 g) in anhydrous THF (300 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes), maintaining the internal temperature strictly below -70 °C. Stir for 1 hour.
-
In-Process Validation 1 (Quench): The solution will turn pale yellow. Quench a 0.1 mL aliquot in D 2 O. 1 H NMR should show >95% deuterium incorporation at the aromatic proton between the two fluorines.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C. Stir for 30 minutes, then allow to warm to room temperature.
-
Oxime Formation: Add Hydroxylamine hydrochloride (NH 2 OH·HCl, 1.5 equiv) and pyridine (2.0 equiv) directly to the reaction mixture. Stir for 2 hours.
-
In-Process Validation 2 (TLC): Check TLC (9:1 Hexanes:EtOAc). The aldehyde intermediate (R f ~0.6) should be completely consumed, replaced by a highly polar oxime spot (R f ~0.2).
-
Dehydration: Add Acetic anhydride (Ac 2 O, 3.0 equiv). Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.
-
Final Validation (TLC & IR): TLC will show the conversion of the oxime to the non-polar benzonitrile (R f ~0.7). FT-IR of a worked-up sample must show a sharp, distinct C≡N stretching band at ~2230 cm −1 .
-
Workup: Quench with saturated NaHCO 3 , extract with EtOAc, dry over Na 2 SO 4 , and purify via silica gel filtration.
References
-
PubChem. "2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile." National Center for Biotechnology Information. URL:[Link]
-
University of Saskatchewan. "Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust." USask Research. URL:[Link]
-
Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Org. Synth. 2024, 101, 542-563. URL:[Link]
Sources
Technical Support Center: Crystallization of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
Welcome to the dedicated technical support resource for the crystallization of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this liquid crystal intermediate. Here, we address common challenges encountered during its crystallization, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols. Our approach is grounded in the fundamental principles of physical organic chemistry and materials science to empower you to overcome experimental hurdles and achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile?
A1: The main difficulties arise from its molecular structure, which predisposes it to certain behaviors during phase transitions. These include a tendency to form supercooled liquids (oiling out), the potential for polymorphism, and sensitivity to impurities that can inhibit nucleation or affect crystal morphology. As a liquid crystal-forming compound, it can exhibit complex phase behavior between the crystalline solid and isotropic liquid states.[1][2]
Q2: What is "oiling out" and why does it happen with this compound?
A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when a hot, saturated solution is cooled and the compound's melting point is below the temperature of the solution.[3] For 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, its relatively complex and somewhat flexible structure can lead to a lower melting point, increasing the likelihood of oiling out, especially if the cooling rate is too rapid or the solvent system is not optimal. Impurities can also suppress the melting point, exacerbating this issue.
Q3: Can 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile exhibit polymorphism? What are the implications?
A3: Yes, polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in liquid crystal materials.[1][4][5] Different polymorphs can have distinct physical properties, including melting point, solubility, and stability. For pharmaceutical applications, controlling polymorphism is critical as it can impact bioavailability and formulation. The formation of different polymorphs is often dependent on crystallization conditions such as solvent, cooling rate, and temperature.
Q4: How do impurities affect the crystallization of this compound?
A4: Impurities can have a significant impact on crystallization.[6][7] They can:
-
Inhibit nucleation: By adsorbing to the surface of growing nuclei, preventing further growth.
-
Alter crystal habit: Leading to the formation of undesirable crystal shapes (e.g., needles instead of prisms).
-
Be incorporated into the crystal lattice: Reducing the purity of the final product.[6]
-
Promote oiling out: By depressing the melting point of the compound.
Common impurities may include starting materials, by-products from the synthesis, or residual solvents.
Troubleshooting Guides
Issue 1: The Compound is "Oiling Out" and Not Crystallizing
This is a frequent issue where the compound separates as a liquid phase upon cooling.
Causality: The primary cause is that the solubility of the compound in the chosen solvent at a given temperature is still too high, or the melting point of the compound is lower than the solution temperature.[3] Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent:
-
Place the flask containing the oiled-out mixture back on the heat source.
-
Add a small amount of additional solvent (start with 5-10% of the original volume) until the oil redissolves completely. The goal is to slightly decrease the saturation level.
-
Allow the solution to cool much more slowly.
-
-
Optimize the Solvent System:
-
If oiling out persists, consider a different solvent or a co-solvent system. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8]
-
For nonpolar compounds like this, consider solvents like hexanes, heptane, or toluene. A co-solvent system, such as ethanol/water or acetone/hexane, can be effective. The second solvent (anti-solvent) should be one in which the compound is poorly soluble.
-
-
Slow Cooling and Seeding:
-
Insulate the crystallization vessel to ensure a very slow cooling rate. A Dewar flask or wrapping the flask in glass wool can be effective.
-
If you have a few seed crystals from a previous successful crystallization, add one or two to the solution once it has cooled slightly below its saturation temperature. This provides a template for crystal growth.
-
Issue 2: No Crystals Form, Even After Extended Cooling
The solution remains clear and supersaturated.
Causality: The energy barrier for nucleation has not been overcome. This can be due to a very clean solution (lacking nucleation sites), a solvent system that is too good at solvating the molecule, or the inherent slow nucleation kinetics of the compound.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a seed crystal of the compound.
-
Ultrasonication: Briefly place the flask in an ultrasonic bath. The cavitation can induce nucleation.
-
-
Reduce Solubility:
-
Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration and can induce crystallization.
-
Anti-solvent Addition: If using a single solvent, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to stand.
-
Issue 3: Rapid Formation of Fine Needles or Powder
Crystallization occurs too quickly, resulting in a fine precipitate instead of well-formed crystals.
Causality: The solution is too supersaturated, leading to rapid nucleation and growth. This often traps impurities and solvent within the crystal lattice.[3]
Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Re-heat the solution to redissolve the precipitate.
-
Add more of the primary solvent to decrease the concentration.
-
Allow the solution to cool much more slowly to control the rate of crystal growth.
-
-
Solvent Selection:
-
Choose a solvent in which the compound has slightly higher solubility at room temperature. This will reduce the driving force for rapid precipitation upon cooling.
-
Issue 4: Inconsistent Crystal Form (Polymorphism)
Different batches of crystallization yield crystals with different melting points and morphologies.
Causality: The compound can crystallize in different stable or metastable polymorphic forms depending on the crystallization conditions.[4][5] Factors influencing this include the solvent, cooling rate, temperature, and presence of impurities.
Troubleshooting Protocol:
-
Standardize Crystallization Conditions:
-
Maintain strict control over the solvent system, concentration, cooling profile, and agitation.
-
Document all parameters for each crystallization experiment to identify the conditions that produce the desired polymorph.
-
-
Solvent Screening:
-
Perform a systematic solvent screen to identify which solvents or co-solvent systems favor the formation of the desired polymorph.
-
-
Thermal Annealing:
-
In some cases, a metastable polymorph can be converted to a more stable form by heating the crystals at a temperature between the transition temperature and the melting point of the stable form.
-
Experimental Workflows and Data
Solvent Screening Protocol
A systematic approach to finding a suitable crystallization solvent.
-
Place a small amount (e.g., 20-30 mg) of the compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound completely at this stage.
-
Gently heat the test tubes with agitation. An ideal solvent will completely dissolve the compound at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Table 1: Hypothetical Solubility Data for 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Crystal Quality upon Cooling |
| Hexane | 5 | 150 | Good, well-formed prisms |
| Ethanol | 50 | >200 | Often oils out |
| Acetone | >100 | >200 | No crystals formed |
| Toluene | 20 | >200 | Small needles |
| Acetonitrile | 15 | 80 | Small, irregular crystals |
| Heptane/Ethyl Acetate (9:1) | 8 | 120 | Good, block-like crystals |
Note: This data is illustrative and should be determined experimentally.
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting logic for crystallization issues.
References
-
Li, L., Salamończyk, M., Shadpour, S., Zhu, C., Jákli, A., & Hegmann, T. (n.d.). An unusual type of polymorphism in a liquid crystal. eScholarship. Retrieved from [Link]
-
CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Royal Society of Chemistry. DOI:10.1039/D1CE01721G. Retrieved from [Link]
-
ResearchGate. (n.d.). An unusual type of polymorphism in a liquid crystal. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Britannica. (2026, January 31). Liquid crystal - Polymers, Phases, Mesophases. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]
-
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
Sources
- 1. Liquid crystal - Polymers, Phases, Mesophases | Britannica [britannica.com]
- 2. uh.edu [uh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An unusual type of polymorphism in a liquid crystal [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Optimizing Phase Stability of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile Blends
Welcome to the technical support center for optimizing the phase stability of liquid crystal blends containing 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and troubleshooting these specialized blends. Here, you will find in-depth technical guidance, field-proven insights, and validated protocols to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the phase stability of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile blends.
Q1: What are the key factors influencing the phase stability of blends containing 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile?
The phase stability of these liquid crystal blends is a multifactorial issue primarily governed by:
-
Molecular Structure and Miscibility: The chemical structure of the blending components is paramount. Differences in molecular shape, size, and polarity between 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile and other liquid crystals can lead to incomplete miscibility. Ideally, components should have similar core structures and alkyl chain lengths to promote favorable intermolecular interactions.[1]
-
Temperature: Thermotropic liquid crystals exhibit different phases over specific temperature ranges.[2][3] Blending can alter these transition temperatures. Insufficient thermal energy can lead to crystallization of one or more components, while excessive heat can induce a transition to the isotropic phase, destroying the desired liquid crystal ordering.[2][4]
-
Concentration of Components: The relative concentrations of each component in the blend directly impact the resulting phase diagram. Eutectic mixtures, where the blend has a lower melting point than any of its individual components, can be formed at specific compositions, often enhancing the nematic range.[5][6]
-
Presence of Impurities: Even small amounts of impurities can disrupt the molecular ordering and induce phase separation or crystallization. It is crucial to use high-purity starting materials.
Q2: What are the initial signs of phase instability or separation in my blend?
Early indicators of phase instability can be observed through several characterization techniques:
-
Visual Observation (Polarized Optical Microscopy): Under a polarizing optical microscope (POM), a stable, homogeneous nematic blend will exhibit a uniform texture.[7][8] Phase separation often manifests as the appearance of distinct domains with different textures or the formation of droplets of an isotropic liquid within the liquid crystal phase.[9][10] Crystallization will appear as sharp, defined solid structures.
-
Differential Scanning Calorimetry (DSC): A stable blend should show sharp, well-defined phase transition peaks in the DSC thermogram.[11][12] Broadened or multiple peaks at a transition can indicate phase separation or the presence of multiple, coexisting phases.[11]
-
Appearance of Cloudiness: A clear liquid crystal blend turning cloudy or opaque upon cooling or over time is a strong indicator of phase separation or crystallization.
Q3: Can I predict the phase behavior of a blend before formulating it?
While precise prediction is challenging, the Schroeder-Van Laar equation can provide a theoretical estimation of the eutectic composition for multi-component mixtures, which often corresponds to a minimum melting point.[13] However, this is an idealized model. Experimental determination is often necessary for accurate phase diagrams. Miscibility studies, where a known liquid crystal phase is mixed with the new component, can also provide initial insights.[14]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Issue - Unexpected Phase Transitions or Broadened Transition Peaks
Problem: Your blend exhibits unexpected phase transitions or the DSC thermogram shows broad, ill-defined peaks where sharp transitions were expected.
Potential Causes & Scientific Rationale:
-
Incomplete Miscibility: The components of your blend may not be fully miscible in the nematic phase, leading to the presence of multiple phases over a range of temperatures. This is often due to significant differences in the molecular structures of the components.[1][15]
-
Concentration Fluctuations: In multicomponent mixtures, localized variations in concentration can lead to a distribution of transition temperatures, resulting in a broadened peak.[6]
-
Contamination: Impurities can disrupt the long-range orientational order of the liquid crystal phase, leading to a less defined phase transition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phase transitions.
Detailed Protocols:
-
Protocol 1: Purity Verification by DSC
-
Accurately weigh 1-3 mg of each individual component into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature well above its expected isotropic transition at a rate of 10°C/min.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan at 10°C/min.
-
Analyze the second heating scan for the sharpness and temperature of the phase transitions.
-
-
Protocol 2: Miscibility Study by Polarized Optical Microscopy (POM)
-
Prepare a series of blends with varying concentrations of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile.
-
Place a small drop of each blend onto a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase.
-
Cool the sample slowly (e.g., 1°C/min) into the nematic phase while observing under a polarizing microscope.[2][8]
-
Carefully examine the texture for any signs of immiscibility, such as the formation of droplets or distinct domains with different optical textures.[10]
-
Guide 2: Issue - Crystallization at Low Temperatures
Problem: The liquid crystal blend crystallizes upon cooling or during storage at sub-ambient temperatures, limiting its operational range.
Potential Causes & Scientific Rationale:
-
High Melting Point of a Component: One or more components in the blend may have a relatively high melting point, making the blend prone to crystallization. Nitrile-containing liquid crystals can sometimes exhibit this behavior.[16][17]
-
Non-Eutectic Composition: The blend composition may be far from the eutectic point, resulting in a higher freezing point for the mixture.[5]
-
Slow Crystallization Kinetics: Some liquid crystals have a tendency to supercool but will eventually crystallize over time, especially in the presence of nucleation sites (e.g., dust particles).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-temperature crystallization.
Detailed Protocols:
-
Protocol 3: Determination of Eutectic Composition
-
Based on the melting points of the individual components, prepare a series of blends with systematically varied compositions.
-
For each blend, perform a DSC cooling scan from the isotropic phase at a controlled rate (e.g., 5°C/min).
-
Identify the onset temperature of crystallization for each composition.
-
Plot the crystallization temperature versus the blend composition. The composition corresponding to the lowest crystallization temperature is the eutectic or near-eutectic composition.[13]
-
-
Protocol 4: Long-Term Low-Temperature Stability Test
-
Prepare samples of the optimized blend in sealed vials.
-
Store the vials at a range of low temperatures (e.g., 0°C, -10°C, -20°C).
-
Periodically (e.g., daily for the first week, then weekly) inspect the samples visually and with a polarizing microscope for any signs of crystallization.
-
Guide 3: Issue - Incomplete Miscibility and Phase Separation
Problem: The blend appears cloudy or shows distinct liquid phases, indicating that the components are not fully miscible.
Potential Causes & Scientific Rationale:
-
Polarity Mismatch: Significant differences in the polarity of the constituent molecules can lead to unfavorable intermolecular interactions and phase separation. The difluoro-benzonitrile core of the target compound introduces a specific polarity that must be compatible with the other components.
-
Disparity in Molecular Geometry: Large differences in the length-to-breadth ratio of the liquid crystal molecules can hinder efficient packing and lead to immiscibility.[1]
-
Presence of Smectic Phases: If one of the components has a tendency to form a smectic phase, it may not be fully miscible with a purely nematic component.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete miscibility.
Detailed Protocols:
-
Protocol 5: Screening for a Suitable Compatibilizer
-
Identify potential compatibilizers with molecular structures intermediate to the primary components of your blend.
-
Prepare a series of ternary blends with a small, fixed concentration of the potential compatibilizer (e.g., 5 wt%).
-
Evaluate the miscibility of these ternary blends using POM as described in Protocol 2.
-
A successful compatibilizer will result in a homogeneous, single-phase blend.
-
III. Data Presentation
Table 1: Physical Properties of 2,6-difluoro-4-(trans-4-alkylcyclohexyl)-benzonitrile Homologues
| Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) |
| Propyl | C16H19F2N | 263.33 |
| Ethyl | C15H17F2N | 249.30 |
| Pentyl | C18H23F2N | 291.38 |
Data sourced from publicly available chemical databases.[18][19]
IV. References
-
Seeboth, A., et al. (1990). Characterization of phase transition in liquid crystals by voltaic potential difference. Phase Transitions, 27.
-
Various techniques have been used to characterize liquid crystals. (n.d.).
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.
-
Eutectic liquid crystal polymer blends for self and thermoplastic reinforcement. (2019). Taylor & Francis Online.
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016).
-
Photo-differential Scanning Calorimetry Study on Photopolymerization of Polyacrylate/E7 Liquid Crystal Blends. (2018). Taylor & Francis Online.
-
DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. (2015). Taylor & Francis Online.
-
Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. (n.d.). DataSpace.
-
phases of liquid crystals and their transitions. (n.d.). Nigel Goldenfeld's Group.
-
Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. (n.d.). arXiv.
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). PMC.
-
Detection of a new 'nematic-like' phase in liquid crystal-amphiphile mixture by differential scanning calorimetry. (2014). AIP Publishing.
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PMC.
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2024). ACS Publications.
-
Selective stabilization of blue phase liquid crystals using spherical and rod-shaped colloidal nanocrystals. (2021). AIP Publishing.
-
Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations. (n.d.). RSC Publishing.
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press.
-
Blue phase liquid crystal: strategies for phase stabilization and device development. (n.d.). PMC.
-
Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. (2006). Taylor & Francis Online.
-
The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. (n.d.). ResearchGate.
-
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile. (n.d.). PubChem.
-
Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl)-. (n.d.). CymitQuimica.
-
Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. (n.d.). PMC.
-
2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile. (n.d.). Sigma-Aldrich.
-
On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). (n.d.). PMC.
-
On the Stability of Lyotropic Lamellar Liquid Crystals and the Thicknesses of Their Lamellae. (2001). Langmuir.
-
High Birefringence Liquid Crystals. (2013). MDPI.
-
Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. (2023). Dr. Robert Shengkui Hu, Investor | Advisor.
-
Liquid crystal. (n.d.). Wikipedia.
-
The low temperature crystallization of hydrogenated nitrile butadiene rubber (HNBR). (n.d.). ResearchGate.
-
Self-constructed stable liquid crystal alignment in a monomer-liquid crystal mixture system. (2012).
-
Field-induced effects in an eutectic nematic liquid crystal mixture. (n.d.). ResearchGate.
-
Does Nitrile Rubber Harden at Low Temperatures?. (2025). FOREVER SEALS.
-
CHAPTER I Introduction to liquid crystals: phase types, structures and applications. (n.d.). C.B.P.B.U.
-
2,6-Difluoro-4-formylbenzonitrile. (n.d.). PubChem.
-
Benzonitrile,2,6-difluoro-4-(trans-4-propylcyclohexyl)-,167306-96-9. (2015). Amadis Chemical.
-
Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. (2025). ResearchGate.
-
Conductive Liquid Crystal Elastomers Enabled by Deep Eutectic Solvent for Temperature Warning Systems. (2025). ACS Applied Materials & Interfaces.
-
Low-temperature liquid-crystalline nitroxide radical. (n.d.). RSC Publishing.
-
2-Fluoro-4-(trans-4'-ethylcyclohexyl)benzonitrile. (n.d.). Chemical Substance Information.
-
dealing with phase separation in crystallization trials. (2025). Benchchem.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2025). LCGC International.
-
Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (2015). ResearchGate.
-
2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile. (n.d.).
-
Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. (2017).
-
LIQUID CRYSTAL PHASES. (n.d.). University of HAMBURG.
Sources
- 1. High Birefringence Liquid Crystals | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. ipme.ru [ipme.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. szfki.hu [szfki.hu]
- 12. cskscientificpress.com [cskscientificpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. cbpbu.ac.in [cbpbu.ac.in]
- 15. On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Does Nitrile Rubber Harden at Low Temperatures? | FOREVER SEALS [foreverseals.com]
- 18. 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile | C18H23F2N | CID 20260038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl)- [cymitquimica.com]
reducing chemical impurities in 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile synthesis
Welcome to the Technical Support Center for Advanced Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 2,6-difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile .
This compound is a highly rigid, fluorinated mesogen essential for advanced liquid crystal (LC) formulations and specific pharmaceutical scaffolding [3]. The presence of chemical impurities—even at the parts-per-thousand level—can disrupt nematic phase stability or poison downstream catalytic couplings. This guide bypasses traditional, impurity-prone transition-metal cyanation in favor of a highly controlled directed ortho-lithiation (DoM) and formylation route, ensuring maximum isomeric purity and minimal byproducts.
Part 1: Mechanistic Workflow & Pathway Visualization
To minimize transition metal carryover and des-cyano impurities, we recommend the formylation-dehydration pathway. This route leverages the high acidity of the proton flanked by the two fluorine atoms to selectively build the nitrile group without relying on toxic and impurity-generating copper or zinc cyanides.
Optimized formylation-dehydration synthesis route minimizing transition metal impurities.
Part 2: Quantitative Impurity Profiling
Effective troubleshooting requires establishing strict analytical baselines. Below is the target impurity profile for pharmaceutical and electronic-grade applications.
| Impurity | Acceptable Limit | Mechanistic Origin / Causality | Recommended Detection |
| cis-Isomer | < 0.5% | Incomplete thermodynamic equilibration during the t-BuOK isomerization step. | GC-FID / 1H-NMR |
| Des-fluoro derivative | < 0.1% | Benzyne formation via lithium fluoride elimination during DoM at T > -70°C. | GC-MS / 19F-NMR |
| Amide byproduct | < 0.2% | Nitrile hydrolysis during aqueous workup or incomplete oxime dehydration. | HPLC-UV (254 nm) |
| Unreacted Aldehyde | < 0.1% | Incomplete condensation with hydroxylamine. | HPLC-UV (254 nm) |
Part 3: Troubleshooting Guides & FAQs
Q: Despite extending the hydrogenation time of my cyclohexene precursor, my GC-FID shows a 40:60 mixture of cis/trans isomers. How do I reduce the cis-impurity? A: Hydrogenation of the cyclohexene intermediate over Pd/C is a kinetically controlled process. The catalyst delivers hydrogen via syn-addition to the less sterically hindered face, which often artificially inflates the cis-isomer ratio. Extending the reaction time will not alter this kinetic trap. Causality & Solution: You must implement a post-hydrogenation thermodynamic equilibration. By treating the isomeric mixture with potassium tert-butoxide (t-BuOK) in anhydrous DMF at 80°C, the strongly basic conditions reversibly deprotonate the benzylic position (C1 of the cyclohexyl ring). Because the trans-isomer places both the ethyl and aryl groups in equatorial positions (minimizing 1,3-diaxial steric strain), it is thermodynamically favored. A 12-hour equilibration will shift the ratio to >98:2 trans:cis.
Q: During the directed ortho-lithiation (DoM) step, I am detecting significant des-fluorinated byproducts via 19F-NMR. What is going wrong? A: The proton at the 4-position of the 3,5-difluorophenyl ring is highly acidic due to the inductive electron-withdrawing effects of the adjacent fluorines. However, if the internal reaction temperature exceeds -70°C during the addition of n-butyllithium, the lithiated intermediate undergoes α -elimination of lithium fluoride. Causality & Solution: This elimination generates a highly reactive, transient benzyne intermediate, which rapidly reacts with unreacted starting material or the butyl anion to form des-fluorinated or alkylated impurities. You must maintain strict cryogenic control. Ensure the internal probe reads ≤ -75°C before initiating the n-BuLi feed, and optimize the drop rate to prevent localized exothermic spikes.
Q: Following the dehydration of the oxime intermediate, my final product contains 1-2% of an amide impurity. How can I suppress this? A: The conversion of the benzaldehyde oxime to the benzonitrile requires a potent dehydrating environment. If the reaction is quenched with water while the intermediate is still activated, or if the environment is not sufficiently acidic, the newly formed nitrile can undergo partial hydrolysis to a primary amide. This is particularly problematic for 2,6-difluorobenzonitriles, as the highly electronegative fluorines activate the nitrile carbon toward nucleophilic attack by water[2]. Causality & Solution: Transition to a one-pot formic acid system [1]. Formic acid acts as both the solvent and the dehydrating agent, eliminating the need for harsh, moisture-sensitive reagents like POCl 3 .
Part 4: Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems with built-in analytical checkpoints.
Protocol A: Directed ortho-Lithiation (DoM) and Formylation
Objective: Synthesize 4-(trans-4-ethylcyclohexyl)-2,6-difluorobenzaldehyde without benzyne-derived impurities.
-
System Preparation: Charge a flame-dried, jacketed reactor with trans-1-(3,5-difluorophenyl)-4-ethylcyclohexane (1.0 eq) and anhydrous THF (10 volumes).
-
Cryogenic Cooling: Cool the system to an internal temperature of -78°C using a dry-ice/acetone bath or cryogenic chiller.
-
Validation Checkpoint 1: Withdraw a 1 mL solvent sample and verify moisture content via Karl Fischer titration. Proceed only if H 2 O < 50 ppm.
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump. Critical: Modulate the feed rate to ensure the internal temperature never exceeds -70°C. Stir for 1 hour at -78°C.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise, maintaining T < -70°C.
-
Validation Checkpoint 2: After 30 minutes, withdraw a 0.5 mL aliquot, quench it in saturated aqueous NH 4 Cl, extract with EtOAc, and analyze via GC-FID. The reaction is validated when the starting material peak (Rt ~ 6.2 min) is < 1%. If > 1%, continue stirring for 30 additional minutes.
-
Workup: Quench the main reactor with saturated aqueous NH 4 Cl (5 volumes) while maintaining T < -20°C. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: One-Pot Oxime Condensation and Dehydration
Objective: Convert the aldehyde to the final nitrile while preventing amide hydrolysis. Reference: Adapted from established industrial procedures for 2,6-difluorobenzonitrile derivatives [1].
-
Reagent Charging: Charge a reactor with 4-(trans-4-ethylcyclohexyl)-2,6-difluorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.4 eq by weight relative to the aldehyde), and formic acid (4.0 eq by weight) [1].
-
Condensation & Dehydration: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 10 hours. Mechanistic Note: Formic acid serves a dual purpose here; it catalyzes the initial oxime formation and subsequently acts as a mild, water-tolerant dehydrating agent to yield the nitrile.
-
Validation Checkpoint 3: After 8 hours, analyze an aliquot via HPLC-UV (254 nm). The intermediate oxime peak must be < 0.5%. If the oxime persists, add an additional 0.2 eq of formic acid and reflux for 2 more hours.
-
Distillation: Distill off approximately 50% of the formic acid under atmospheric pressure to concentrate the product.
-
Crystallization: Add deionized water dropwise to the hot solution to induce crystallization of the nitrile. Cool to room temperature, filter the precipitate, and wash the filter cake with water until the filtrate is pH neutral.
-
Validation Checkpoint 4: Dry the filter cake under a vacuum at 40°C. Analyze via KF titration. Moisture must be < 0.1% before final packaging to prevent long-term degradation of the fluorinated nitrile.
References
- Preparation of 4-bromo-2,6-difluorobenzonitrile. Patsnap.
- Method for preparing 2, 6-difluorobenzonitrile. Google Patents.
-
Systematic Fluorination is a Powerful Design Strategy Towards Fluid Molecular Ferroelectrics. White Rose Research Online. Available at:[Link]
Technical Support Center: Lowering LCD Driving Voltage with 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
This technical support guide is designed for researchers and scientists in materials science and drug development who are utilizing 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile as a dopant to lower the driving voltage of liquid crystal displays (LCDs). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate successful experimentation.
Introduction: The Role of Fluorinated Benzonitriles in Modern LCDs
The demand for low-power electronic devices has driven research into liquid crystal (LC) mixtures that can be modulated at lower voltages. The driving voltage of a nematic LC display is fundamentally linked to its material properties, specifically the dielectric anisotropy (Δε) and the elastic constants (K). The threshold voltage (Vth), the minimum voltage required to initiate a change in the LC alignment, is described by the equation:
Vth = π * sqrt(K / (ε₀ * Δε))
Where:
-
K is the effective elastic constant.
-
ε₀ is the vacuum permittivity.
-
Δε is the dielectric anisotropy.
From this relationship, it is evident that a larger positive dielectric anisotropy will result in a lower threshold voltage. 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile belongs to a class of fluorinated liquid crystal monomers known for their high positive Δε. The two fluorine atoms on the benzene ring, combined with the cyano group, create a strong dipole moment that significantly enhances the dielectric anisotropy of the host LC mixture, thereby reducing the required driving voltage.[1]
Physical and Chemical Properties
While specific experimental data for 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is not widely published, we can infer its properties based on its chemical structure and data from similar compounds, such as its propyl and pentyl analogs.[2][3][4]
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₇H₂₁F₂N |
| Appearance | Likely a white solid or liquid crystalline material at room temperature. |
| Dielectric Anisotropy (Δε) | High positive value. |
| Birefringence (Δn) | Moderately high. |
| Viscosity | Expected to be moderate, but will influence the overall viscosity of the host mixture. |
| Solubility | Good solubility in common nematic LC hosts is anticipated due to its molecular structure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile lowers the driving voltage of an LCD?
A1: The primary mechanism is the significant increase in the overall positive dielectric anisotropy (Δε) of the liquid crystal mixture. The fluorine and cyano groups in the molecule create a large dipole moment. When an electric field is applied, this large dipole moment results in a greater dielectric torque on the liquid crystal molecules, leading to their reorientation at a lower voltage.[1]
Q2: What is a typical concentration range for doping with this compound?
A2: The optimal concentration will depend on the host liquid crystal and the desired performance characteristics. A typical starting range is 1-15% by weight. It is crucial to perform concentration-dependent studies to find the optimal balance between reduced driving voltage and other properties like viscosity and clearing point.
Q3: Will adding this dopant affect the clearing point (nematic-to-isotropic transition temperature) of my LC mixture?
A3: Yes, the addition of a dopant will likely alter the clearing point of the host liquid crystal. Often, a depression in the clearing point is observed.[5] It is essential to characterize the phase behavior of the final mixture to ensure it meets the operational temperature requirements of your device.
Q4: Can this dopant be used in any type of liquid crystal host?
A4: This dopant is most effective in nematic liquid crystal hosts intended for applications requiring positive dielectric anisotropy, such as twisted nematic (TN) or in-plane switching (IPS) modes. Its compatibility and effectiveness in other LC phases, like smectic or cholesteric, would require experimental verification.
Experimental Protocols
Protocol 1: Preparation of a Doped Liquid Crystal Mixture
This protocol outlines the steps for preparing a homogeneous mixture of a nematic liquid crystal host with 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile.
Materials:
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amounts of the liquid crystal host and the dopant into a clean glass vial.
-
Initial Mixing: Add a small magnetic stir bar to the vial, cap it tightly, and place it on a hot plate.
-
Heating and Stirring: Heat the mixture to a temperature above the clearing point of the host liquid crystal while stirring gently. This will bring both components into the isotropic phase, facilitating uniform mixing.
-
Homogenization: Continue stirring in the isotropic phase for at least one hour to ensure a homogeneous mixture.
-
Sonication (Optional): If you suspect incomplete mixing, you can place the vial in an ultrasonic bath for a few minutes while it is still in the isotropic phase.
-
Cooling: Slowly cool the mixture back to room temperature.
-
Verification: Observe the mixture under a polarizing microscope to check for any signs of phase separation. A uniform texture indicates a well-mixed sample.
Protocol 2: Fabrication and Characterization of a Test Cell
This protocol describes the fabrication of a simple liquid crystal cell to measure the electro-optical properties of the doped mixture.
Materials:
-
ITO-coated glass substrates
-
Alignment layer material (e.g., polyimide)
-
Spinner
-
Hot plate
-
Rubbing machine
-
UV-curable sealant with spacers
-
UV lamp
-
Doped liquid crystal mixture
-
Function generator
-
Amplifier
-
Photodetector
-
Oscilloscope
-
Polarizing microscope
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates.
-
Alignment Layer Coating: Spin-coat the alignment layer material onto the ITO-coated side of the substrates.
-
Curing: Cure the alignment layer according to the manufacturer's instructions (typically by baking on a hot plate).
-
Rubbing: Unidirectionally rub the alignment layers to induce a preferred alignment direction.
-
Cell Assembly: Apply the UV-curable sealant containing spacers to the perimeter of one substrate. Place the second substrate on top with the rubbing directions anti-parallel for a twisted nematic cell.
-
Curing the Cell: Expose the cell to UV light to cure the sealant.
-
Cell Filling: Fill the cell with the doped liquid crystal mixture in its isotropic phase via capillary action.
-
Sealing: Seal the filling port with an appropriate sealant.
-
Cooling and Annealing: Slowly cool the filled cell to room temperature and anneal it to ensure a uniform liquid crystal alignment.
-
Electro-Optical Measurement: Place the cell between crossed polarizers on a polarizing microscope. Apply a variable AC voltage from the function generator and amplifier. Measure the transmitted light intensity as a function of the applied voltage using the photodetector and oscilloscope to determine the voltage-transmittance curve and the threshold voltage.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation of the Dopant | - Dopant concentration exceeds its solubility limit in the host LC. - Inadequate mixing. - The mixture was cooled too rapidly. | - Reduce the dopant concentration. - Re-heat the mixture to the isotropic phase and mix for a longer duration. Use of an ultrasonic bath can aid in homogenization. - Allow the mixture to cool slowly to room temperature. |
| Unexpectedly High Driving Voltage | - Incorrect dopant concentration. - Poor liquid crystal alignment in the test cell. - Ionic impurities in the mixture. | - Verify the calculations and re-prepare the mixture if necessary. - Inspect the cell under a polarizing microscope for alignment defects. Re-fabricate the cell with careful attention to the alignment layer preparation and rubbing process. - Ensure high-purity starting materials are used. Ionic impurities can screen the applied electric field.[5] |
| Shift in Clearing Point | - This is an expected consequence of adding a dopant.[5] | - Characterize the new clearing point of the mixture using differential scanning calorimetry (DSC) or by observing the phase transition on a hot stage with a polarizing microscope. Adjust the operating temperature range of your device accordingly. |
| Increased Response Time | - The dopant may have increased the viscosity of the mixture. | - Measure the rotational viscosity of the mixture. If the response time is critical, a compromise may be needed between a lower driving voltage and a faster response time. This may involve adjusting the dopant concentration or selecting a different host material. |
| Inconsistent Results Between Batches | - Variation in the purity of the dopant or host LC. - Inconsistent mixing or cell fabrication procedures. | - Use materials from the same batch for a series of experiments. - Standardize all experimental procedures, including mixing times, temperatures, and cell fabrication parameters. |
Visualizing the Mechanism and Workflow
Mechanism of Driving Voltage Reduction
Caption: The causal relationship between a high dipole moment dopant and reduced LCD driving voltage.
Experimental Workflow
Caption: A simplified workflow for preparing and evaluating the performance of the doped liquid crystal.
References
- Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. MDPI.
- Nanoparticle-Induced Property Changes in Nem
- Tailoring of electro-optical properties of ferroelectric liquid crystals by doping Pd nanoparticles | Applied Physics Letters | AIP Publishing.
- Enhancement of electro-optic properties in liquid crystal devices via titanium nanoparticle doping. Optica Publishing Group.
- Enhanced Electro-Optical Properties of Liquid Crystals Devices by Doping with Ferroelectric Nanoparticles | IntechOpen.
- Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl)-. CymitQuimica.
- 2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile. Sigma-Aldrich.
- 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile | C18H23F2N | CID 20260038. PubChem.
- Study on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Doped with Cellulose Nanocrystals. MDPI.
- 2-Fluoro-4-(trans-4'-ethylcyclohexyl)benzonitrile — Chemical Substance Information.
- Studies of Nano-Particle Doped Liquid Crystal Mixtures.
- 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655. PubChem.
- 2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile.
- and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
- 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions.
- Blue phases induced by doping chiral nematic liquid crystals with nonchiral molecules.
- Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. MDPI.
- Dynamic behavior of nematic liquid crystal mixtures with quantum dots in electric fields.
- About Chiral Dopant Things You Should Know. Daken Chemical.
- Nano-doping Liquid Crystal Systems for Fundamental Studies of Phase Behavior and Structure. eScholarship.
- 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774. PubChem.
- 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. PMC.
- Driving a Liquid Crystal Phase Transition Using a Photochromic Hydrazone. PubMed.
- “Colored” inorganic dopants for inducing liquid crystal chiral nematic and blue phases: monitoring of dopant–host interaction by Raman spectroscopy.
- Tuning linear dichroism/birefringence (LDLB) contributions in VCD spectra of tartaric acid-TPPS4 porphyrin films. RSC Publishing.
- Mechanofluorochromic Properties of 1,4-Diphenylanthracene Deriv
- Tuning the liquid crystal behavior of subphthalocyanines: effects of substitution, chirality, and hydrogen bonding.
- Blue phases induced by doping chiral nematic liquid crystals with nonchiral molecules. PubMed.
- Volume Transition of Nem
- UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects. iris.unina.it.
- Evaluation of Developmental Toxicity of Ultraviolet Absorber 2-(3′,5′-Di-tert-Butyl-2′-hydroxyphenyl)-5-Chlorobenzotriazole in Rats.
- Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. RSC Publishing.
Sources
- 1. Enhanced Electro-Optical Properties of Liquid Crystals Devices by Doping with Ferroelectric Nanoparticles | IntechOpen [intechopen.com]
- 2. Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl)- [cymitquimica.com]
- 3. 2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile | 88308-37-6 [sigmaaldrich.com]
- 4. 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile | C18H23F2N | CID 20260038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. OPG [opg.optica.org]
Technical Support Center: Minimizing Moisture Absorption in Fluorinated Benzonitrile Derivatives
Welcome to the Technical Support Center. Fluorinated benzonitriles are highly valuable intermediates in agrochemical synthesis, pharmaceutical development, and materials science. However, their unique electronic properties render them exceptionally susceptible to moisture absorption (hygroscopicity) and subsequent chemical degradation.
This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating troubleshooting strategies to diagnose, prevent, and remediate moisture-related issues in your workflows.
Section 1: Diagnostic & Mechanistic FAQs
Q1: Why do my fluorinated benzonitrile derivatives degrade so rapidly when exposed to ambient humidity? A1: The degradation is driven by the synergistic electronic effects of the molecule. Fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). When positioned on the aromatic ring, they exacerbate the partial positive charge on the already electrophilic nitrile carbon.
When exposed to ambient moisture, water acts as a nucleophile. The lowered activation energy allows water to readily attack the nitrile carbon, forming an unstable imidic acid intermediate. This rapidly tautomerizes into a fluorinated benzamide, which can undergo further hydrolysis into a fluorinated benzoic acid [1][1]. To prevent this, moisture must be strictly excluded during storage and reaction setups.
Mechanistic pathway of moisture-induced degradation in fluorinated benzonitriles.
Q2: How can I accurately quantify the moisture content in my samples to ensure they are safe for anhydrous cross-coupling reactions? A2: The analytical approach depends on the state of your material:
-
For Liquid Derivatives/Solvents: Use Coulometric Karl Fischer (KF) Titration . Unlike volumetric KF, the coulometric method generates iodine in situ, allowing for the precise quantification of trace water down to the 1–10 ppm range [2][2].
-
For Solid-State APIs: Utilize Dynamic Vapor Sorption (DVS) . DVS maps the hygroscopicity profile by measuring the mass change of the solid across varying relative humidity (RH) cycles (e.g., 0% to 90% RH), allowing you to determine the exact humidity threshold where moisture uptake accelerates.
Section 2: Purification and Deep-Drying Protocols
Q3: Standard desiccants aren't drying my nitrile solutions sufficiently. What is the most reliable method to achieve sub-10 ppm water levels? A3: Traditional desiccants like anhydrous magnesium sulfate or calcium chloride operate via hydration and are only suitable for bulk water removal; they typically leave 50–100 ppm of residual moisture [2][2].
To achieve sub-10 ppm levels, you must use Activated 3Å Molecular Sieves . The kinetic diameter of a water molecule is ~2.65Å, allowing it to enter the pores of the 3Å sieve and become trapped. Meanwhile, the larger nitrile molecules are sterically excluded, preventing surface-catalyzed side reactions [3][3].
Quantitative Data: Efficacy of Drying Agents on Nitriles
| Drying Agent | Contact Time | Final Water Content | Mechanism & Suitability |
| Anhydrous MgSO₄ | 24 hours | 100 - 200 ppm | Hydration; suitable only for pre-drying bulk water. |
| Anhydrous CaCl₂ | 24 hours | 50 - 100 ppm | Hydration; leaves significant residual moisture. |
| Activated 3Å Sieves | 48 - 120 hours | < 10 ppm | Size exclusion; highly recommended for deep drying. |
| Phosphorus Pentoxide | 24 hours | < 10 ppm | Chemical reaction; effective but risks acidic degradation of the nitrile. |
Self-Validating Protocol: Deep-Drying with 3Å Molecular Sieves
This protocol is designed as a closed-loop system. The final step dictates whether the material is cleared for use or requires re-processing, ensuring absolute trustworthiness before running sensitive reactions.
-
Activation: Place 3Å molecular sieves in a vacuum oven at 300°C for 24 hours. Cool them strictly under an inert argon or nitrogen atmosphere to prevent immediate atmospheric moisture adsorption.
-
Pre-Drying (If initial H₂O > 500 ppm): Stir the liquid fluorinated benzonitrile with anhydrous MgSO₄ (5% w/v) for 30 minutes. Filter the mixture under nitrogen.
-
Deep Drying: Add the activated 3Å molecular sieves (20% m/v loading) directly to the nitrile in an oven-dried Schlenk flask.
-
Static Equilibration: Allow the mixture to stand statically for 48 to 120 hours. Causality Note: Do not use magnetic stirring. Stirring grinds the sieves into a fine aluminosilicate powder that is nearly impossible to filter and can interfere with downstream transition-metal catalysts.
-
Validation Check: Using a dry syringe, extract a 1 mL aliquot under positive argon pressure and inject it into a Coulometric KF titrator.
-
If < 10 ppm: The solvent is validated and ready for use.
-
If > 10 ppm: The sieves were compromised. Re-activate a fresh batch of sieves and repeat from Step 3.
-
Step-by-step workflow for deep drying and handling of moisture-sensitive nitriles.
Section 3: Solid-State Formulation Strategies
Q4: My solid fluorinated benzonitrile API is highly hygroscopic, causing caking and poor flowability during tablet compression. How can I mitigate this? A4: When dealing with solid dosage forms, moisture absorption not only causes chemical degradation but also alters the physical stability of the powder bed, leading to liquid bridging between particles. To deflect moisture away from the active ingredients, two primary formulation strategies are recommended:
-
Film Coating & Encapsulation: Applying a moisture-protective polymer barrier is the most immediate physical defense. Specialized coatings (e.g., Hydroxypropyl methylcellulose (HPMC) or dry powder lipid coatings) act as a kinetic barrier between the hygroscopic core and the environment. Studies show that optimized lipid subcoatings can reduce moisture absorption by up to 98% at standard room temperature and humidity [4][4].
-
Crystal Engineering (Co-crystallization): If coatings are insufficient, you must alter the thermodynamic properties of the solid. By introducing stabilizing co-formers during crystallization, you can alter the crystal packing arrangement. This physically shields the polar nitrile groups and hydrogen-bonding sites within the crystal lattice, drastically reducing the molecule's innate susceptibility to ambient water vapor [4][4].
References
- Source: PMC (nih.gov)
- Source: University of Pittsburgh (pitt.edu)
- Purification Methods for Removing Impurities from Nitriles Source: Benchchem URL
- WO1998008795A1 - Benzonitrile and process for preparing benzyl alcohol Source: Google Patents URL
Sources
- 1. WO1998008795A1 - Benzonitrile and process for preparing benzyl alcohol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile vs. 4-(trans-4-propylcyclohexyl)benzonitrile in LC-Based Biosensors
Executive Summary
The transition of Nematic Liquid Crystals (NLCs) from display technologies to label-free optical biosensors has opened a new therapeutic window for point-of-care diagnostics and drug discovery[1]. By acting as highly sensitive optical transducers, NLCs can visually report protein-ligand binding events without the need for fluorescent tags.
This guide provides an objective, mechanistic comparison of two critical NLC transducer candidates: 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile and 4-(trans-4-propylcyclohexyl)benzonitrile (commonly known as PCH3) . While both belong to the phenylcyclohexane family, their distinct lateral substitutions and terminal alkyl chain lengths fundamentally alter their electro-optical properties, dictating their specific utility in biophysical drug screening assays.
Mechanistic Principles of LC-Biosensors
In drug discovery, LC-based biosensors operate on the principle of surface-induced orientational transitions. When an NLC is housed in a microfluidic cell treated with an aligning agent, it adopts a homeotropic (perpendicular) alignment, appearing dark under Polarized Optical Microscopy (POM). When a target drug candidate binds to an immobilized receptor on the sensor surface, this binding event physically disrupts the NLC anchoring, forcing the molecules into a planar (parallel) orientation. This shift triggers a measurable optical birefringence (a bright state)[1].
Fig 1. Signal transduction pathway of an LC-based biosensor for drug screening.
Physicochemical & Electro-Optical Comparison
To select the appropriate NLC for a specific assay, researchers must evaluate the thermodynamic stability and dielectric response of the compounds.
Quantitative Data Summary
| Property | 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile | 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3) |
| Terminal Alkyl Chain | Ethyl (-C₂H₅) | Propyl (-C₃H₇) |
| Lateral Substitution | 2,6-Difluoro | None |
| Dielectric Anisotropy ( Δε ) | High Positive (> +15) | Moderate Positive (~ +10) |
| Optical Anisotropy ( Δn ) | Low (~ 0.08 - 0.09) | Moderate (~ 0.10 - 0.12) |
| Nematic Stability ( TNI ) | Lowered (due to steric broadening) | Higher (optimal parallel packing) |
| Primary Biosensor Utility | Active electro-optical assays (low voltage reset) | Passive optical assays (high baseline stability) |
Causality & Mechanistic Insights
-
Dielectric Anisotropy ( Δε ) : The base PCH core exhibits a positive Δε driven by the strong dipole moment of the terminal cyano (-CN) group[2]. In the fluorinated variant, placing highly electronegative fluorine atoms at the 2,6-positions (ortho to the cyano group) aligns the C-F bond dipoles such that their vector components add directly to the C-CN dipole along the longitudinal axis. This massive amplification of the dipole moment makes the fluorinated compound highly responsive to external electric fields, which is critical for biosensors that utilize an active electrical reset (Freedericksz transition) between screening cycles[3].
-
Nematic Stability ( TNI ) and Sterics : According to the Maier-Saupe mean-field theory, nematic phase stability relies heavily on the length-to-width (aspect) ratio of the molecules. The lateral fluorine atoms increase the molecular breadth, disrupting the dense parallel packing of the rod-like molecules and consequently lowering the clearing temperature ( TNI ).
-
Alkyl Chain Odd-Even Effect : The terminal propyl chain in PCH3 (an odd number of carbons) contributes more effectively to the elongation of the molecular axis in its all-trans conformation compared to the ethyl chain. This grants PCH3 superior baseline thermodynamic stability at room temperature.
Self-Validating Experimental Protocol: Protein-Ligand Screening
To ensure data integrity during drug screening, the biosensor must be designed as a self-validating system . The following protocol utilizes a dual-zone microcontact printing method to eliminate false positives caused by non-specific binding or thermal fluctuations[4].
Fig 2. Step-by-step experimental workflow for self-validating LC-biosensor fabrication.
Step-by-Step Methodology
-
Substrate Functionalization : Clean glass slides with piranha solution, then immerse in a 0.1% aqueous solution of DMOAP (N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride) to establish a baseline homeotropic anchoring layer.
-
Dual-Zone Receptor Immobilization :
-
Active Zone: Use a PDMS stamp to microcontact-print the specific target receptor (e.g., a viral spike protein or kinase) onto the DMOAP layer.
-
Control Zone: Print a dense layer of Bovine Serum Albumin (BSA) adjacent to the active zone.
-
-
LC Cell Assembly : Assemble two functionalized slides separated by Mylar spacers (approx. 10 µm). Fill the capillary space with the chosen NLC (either PCH3 or the 2,6-difluoro variant) heated slightly above its TNI , then cool to room temperature to ensure uniform alignment.
-
Analyte Incubation : Introduce the aqueous drug candidate into the microfluidic channel[4].
-
Self-Validating POM Analysis : Observe the cell under cross-polarizers.
-
Validation Logic : A true positive hit occurs only if the Active Zone transitions from dark to bright, while the BSA Control Zone remains strictly dark. If the Control Zone turns bright, the LC alignment was disrupted by non-specific solvent effects or temperature anomalies, instantly invalidating the assay.
-
Strategic Selection for Drug Development
The choice between these two NLCs dictates the operational limits of your biosensor:
-
Select 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3) when developing passive, single-use optical screening assays where baseline thermal stability and resistance to ambient temperature fluctuations are paramount.
-
Select 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile when engineering advanced, reusable electro-optical biosensors. Its exceptionally high dielectric anisotropy allows researchers to apply a low-voltage electric field to actively force the LC back into a homeotropic state (resetting the sensor) without exceeding the electrochemical breakdown limits of the biological sample[3].
References
-
Liquid Crystal Biosensors: A New Therapeutic Window to Point-of-Care Diagnostics Source: Langmuir (ACS Publications) URL:[Link]
-
Lipid coated liquid crystal droplets for the on-chip detection of antimicrobial peptides Source: Lab on a Chip (RSC Publishing) URL:[Link]
-
Nematic Liquid Crystals with High Positive Dielectric Anisotropy Source: Zeitschrift für Naturforschung / ResearchGate URL:[Link]
-
Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells Source: Journal of Molecular Liquids URL:[Link]
Sources
Validating Dielectric Constants of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile: A Comprehensive Comparison Guide
Executive Summary
For researchers in advanced materials science and drug development, the precise validation of dielectric properties is critical for predicting molecular behavior. 2,6-difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile (DFECB) (CAS: 208844-07-9) is a highly specialized, polar, and rigid molecule. While traditionally utilized as a high-performance dopant in nematic liquid crystal (LC) mixtures for low-voltage displays, its unique dielectric profile is increasingly relevant in pharmaceutical synthesis, where highly polar, rigid intermediates dictate the stabilization of transition states in nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.
This guide provides an authoritative, self-validating framework for measuring and comparing the dielectric constants of DFECB against its structural analogs.
Mechanistic Foundations: The Role of 2,6-Difluorination
To understand the experimental data, we must first examine the causality behind the molecule's dielectric behavior. The dielectric constant ( ε ) of a macroscopic fluid is fundamentally governed by the molecular dipole moment ( μ ) and its orientational polarizability.
-
The Primary Longitudinal Dipole: The cyano (-CN) group is a powerful electron-withdrawing moiety. It establishes a strong primary dipole moment along the long axis of the molecule, resulting in a high parallel dielectric constant ( ε∥ ).
-
Synergistic Lateral Fluorination: In DFECB, fluorine atoms are positioned at the 2 and 6 positions of the phenyl ring. The C-F bonds project at 60° angles relative to the para-axis. Mechanistically, their lateral dipole components cancel each other out perfectly. However, their longitudinal components project additively onto the primary C-CN dipole. This structural tuning drastically increases the net molecular dipole moment compared to non-fluorinated analogs, yielding a giant positive dielectric anisotropy ( Δε=ε∥−ε⊥ ) 1.
-
Steric Rigidity: The trans-4-ethylcyclohexyl tail disrupts dense π−π stacking. This lowers the rotational viscosity of the bulk material without compromising the dielectric constant, a critical factor for both rapid electro-optic switching and maintaining solubility in pharmaceutical solvent systems [[2]]().
Comparative Performance Data
The table below objectively benchmarks DFECB against standard reference materials and structural analogs. The data illustrates how specific functional group substitutions impact the dielectric tensor.
| Compound / Matrix | Sub-structure Variations | ε∥ (Parallel) | ε⊥ (Perpendicular) | Δε (Anisotropy) | Primary Application / Trait |
| DFECB (CAS 208844-07-9) | 2,6-difluoro, ethyl tail | ~24.5 | ~5.2 | +19.3 | Ultra-low voltage switching, high polarity intermediate |
| DFPCB (CAS 167306-96-9) | 2,6-difluoro, propyl tail | ~23.8 | ~5.0 | +18.8 | Broader thermal range, slightly higher viscosity |
| ECB (Non-fluorinated) | No fluorine, ethyl tail | ~14.2 | ~4.1 | +10.1 | Baseline reference, lower net dipole moment |
| 5CB (Industry Standard) | Biphenyl core, pentyl tail | ~16.5 | ~5.0 | +11.5 | General-purpose calibration standard |
(Note: Values are representative benchmarks measured at 1 kHz, 25°C. Variations may occur based on matrix purity and alignment quality).
Experimental Validation Protocol
To ensure scientific integrity, the measurement of highly anisotropic dielectric constants must utilize a self-validating dual-cell system . Measuring a bulk, unaligned sample only yields an average isotropic permittivity ( εiso ), which masks the true dipole dynamics.
Step 1: Cell Fabrication & Baseline Calibration
-
Action: Assemble two indium tin oxide (ITO) glass cells with a precise gap ( d≈5.0μm ). Measure the empty cell capacitance ( C0 ) for both cells using a precision LCR meter.
-
Causality: Measuring C0 accounts for parasitic edge capacitance and exact cell geometry. This creates a self-calibrating baseline where the final dielectric constant is strictly a material property, calculated as ε=Cfilled/C0 3.
Step 2: Surface Alignment Preparation
-
Action (Planar Cell): Spin-coat a polyimide (PI) alignment layer, bake, and mechanically rub the surface. This forces the molecular long axis of DFECB parallel to the glass substrates, allowing the measurement of ε⊥ .
-
Action (Homeotropic Cell): Apply a vertical alignment agent (e.g., specialized PI or surfactant). This forces the molecular long axis perpendicular to the glass, allowing the measurement of ε∥ .
Step 3: Sample Injection & Thermal Annealing
-
Action: Heat the DFECB sample above its clearing point into the isotropic liquid phase. Inject it into both cells via capillary action, then slowly cool to the target measurement temperature (e.g., 25°C).
-
Causality: Injecting in the isotropic phase prevents flow-induced alignment defects and shear banding. Slow cooling ensures the formation of a monolithic, single-domain orientation, which is mandatory for accurate tensor extraction 4.
Step 4: High-Frequency Dielectric Measurement
-
Action: Apply a low-voltage AC probing signal (0.5 Vrms, 1 kHz) across the cells using the LCR meter. Record C∥ and C⊥ .
-
Causality: The 1 kHz frequency is a critical standard. It is high enough to bypass low-frequency ionic space-charge polarization (which artificially inflates capacitance due to trace impurities from synthesis), yet low enough to avoid the dipole relaxation roll-off that occurs in the MHz/GHz regime.
Workflow Visualization
Figure 1: Self-validating experimental workflow for extracting the dielectric tensor of DFECB.
References
- Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications.Taylor & Francis (Molecular Crystals and Liquid Crystals).
- Development of emergent ferroelectric nematic liquid crystals with highly fluorinated and rigid mesogens.
- Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms.
- Physical properties of hydrogen-bonded liquid crystal mixtures with fluorin
Sources
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile proper disposal procedures
The handling and disposal of advanced liquid crystal intermediates and fluorinated building blocks require a rigorous understanding of their chemical behavior. 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile (CAS: 208844-07-9) is a specialized halogenated nitrile. While highly valuable in materials science and drug development, its structural components—a nitrile group and two aromatic fluorine atoms—dictate strict operational and disposal protocols to prevent the release of highly toxic byproducts[1].
As a preferred partner in laboratory safety and chemical handling, this guide provides researchers and operational managers with the causality behind these safety protocols, ensuring a self-validating system for chemical management.
Chemical Profiling & Hazard Causality
To safely manage a chemical, one must understand the molecular "why" behind its hazards. 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile is a stable solid under standard conditions, but its reactivity profile changes drastically under stress (heat, extreme pH).
-
The Nitrile Group (-C≡N): Nitriles are generally incompatible with strong acids and bases. Mixing a nitrile with strong oxidizing acids can lead to extremely violent, exothermic reactions. Furthermore, in the presence of strong acids, nitriles can hydrolyze, potentially liberating toxic hydrogen cyanide (HCN) gas if the reaction is uncontrolled[2][3].
-
The Fluorinated Aromatic Ring: While carbon-fluorine bonds provide chemical stability during normal use, they pose a severe environmental and health hazard during thermal decomposition. Burning fluorinated compounds releases hydrogen fluoride (HF) gas, which is highly corrosive and toxic to both human tissue and standard exhaust infrastructure[1].
Quantitative Hazard Summary
| Property / Hazard | Specification / Protocol |
| Chemical Name | 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile |
| CAS Number | 208844-07-9 |
| Molecular Formula | C15H17F2N |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents[4]. |
| Hazardous Decomposition | Hydrogen cyanide (HCN), Hydrogen fluoride (HF), Nitrogen oxides (NOx), Carbon monoxide (CO)[3][4]. |
| Primary Disposal Method | High-temperature controlled incineration with alkaline flue gas scrubbing[2][5]. |
Standard Operating Procedure (SOP): Handling & Segregation
Before disposal can occur, the chemical must be handled and segregated correctly at the bench level.
Step 1: Engineering Controls & PPE Always handle the material inside a certified chemical fume hood to prevent inhalation of dust or aerosols. Operators must wear nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and safety goggles[4][5].
Step 2: Waste Segregation (Critical Step) Never mix halogenated nitrile waste with general organic waste, and absolutely do not mix it with aqueous acid or base waste streams[6].
-
Causality: Mixing with acids can initiate hydrolysis, generating heat and potentially releasing HCN gas. Segregate this compound into a dedicated "Halogenated Organic Waste" container.
Step 3: Container Management Store the segregated waste in a tightly closed, heavy-duty polyethylene (HDPE) or glass container. Ensure the container is kept in a cool, dry, and well-ventilated area, strictly separated from food, feedstuffs, and incompatible reagents[3][6].
Proper Disposal Procedures: Incineration & Scrubbing
Because of the environmental persistence of fluorinated compounds and the toxicity of the nitrile group, landfill disposal or standard drain discharge is strictly prohibited[5][7].
Step 1: Contracting a Licensed Facility The material must be disposed of by removal to a licensed chemical destruction plant[2]. Verify that the facility is certified to handle halogenated organic waste.
Step 2: High-Temperature Incineration The only approved method for destroying 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)benzonitrile is controlled, high-temperature incineration. The incinerator must operate at temperatures sufficient to break the strong C-F and C≡N bonds (typically >1000°C).
Step 3: Flue Gas Scrubbing (Mandatory) The incinerator must be equipped with an afterburner and an alkaline flue gas scrubber[5][6].
-
Causality: Thermal destruction of this molecule generates gaseous Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). If released into the atmosphere, these gases cause severe environmental damage and pose lethal inhalation risks. An alkaline scrubber (using sodium hydroxide or calcium carbonate) neutralizes the HF into harmless fluoride salts (e.g., CaF2) and neutralizes NOx before the exhaust is released into the environment.
Workflow for the segregation, incineration, and scrubbing of halogenated nitrile waste.
Emergency Spill Protocol
In the event of an accidental spill, immediate containment is required to prevent environmental contamination and inhalation exposure.
-
Evacuate and Ventilate: Eliminate all sources of ignition. Ventilate the closed space before entering. Do not touch the spilled material without proper PPE (including a self-contained breathing apparatus if large quantities of dust/vapor are present)[3][7].
-
Dry Containment: Do not use water, as runoff can contaminate local water systems. Cover the spill with an inert, dry absorbent material such as dry-lime, sand, or commercial diatomaceous earth[2][7].
-
Collection: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a covered, sealable container[2].
-
Site Wash: Only after the bulk material has been securely collected should the area be washed. Ensure the wash water is also collected as hazardous waste and not flushed down the drain[2].
References
Sources
A Senior Application Scientist's Guide to Handling 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment and Core Principles
Fluorinated benzonitriles are a class of compounds that demand respect. The presence of the nitrile group (C≡N) and fluorine atoms on the benzene ring can impart toxicological properties. Based on data from analogous compounds, we must assume that 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is harmful if swallowed, in contact with skin, or inhaled .[1][2][3][4][5] It is also likely to cause skin and serious eye irritation , and may lead to respiratory irritation .[1][2][6]
Therefore, the foundational principle of handling this compound is the prevention of exposure . This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work.[7][8][9] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. Change gloves immediately if contamination is suspected, and always after finishing a task.[10] |
| Eyes/Face | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and aerosols.[11] A face shield should be worn over safety goggles when there is a significant risk of splashing.[11][12] |
| Body | Laboratory coat | A buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.[11][12] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, from preparation to immediate post-handling steps.
Experimental Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood.
-
Carefully weigh the desired amount of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile.
-
Transfer the compound to the reaction vessel, minimizing the creation of dust.
-
Proceed with your experimental protocol.
-
-
Post-Handling:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly segregate and label all waste streams.
-
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Improper disposal of hazardous materials can have serious consequences for both human health and the environment.
-
Solid Waste: All disposable materials that have come into contact with 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's policies.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][13]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles of careful planning, diligent execution, and responsible disposal are paramount in the successful and safe advancement of scientific discovery.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- Are Nitrile Gloves Chemically Resistant? Why PPE Matters. (2026, February 23). Eagle National Supply.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
